Technical Documentation Center

(2S)-2-amino-2-(2-bromophenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-amino-2-(2-bromophenyl)acetic acid
  • CAS: 339274-34-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization of (2S)-2-Amino-2-(2-bromophenyl)acetic Acid

Executive Summary (2S)-2-amino-2-(2-bromophenyl)acetic acid is a non-proteinogenic -amino acid and a critical chiral building block in the synthesis of antithrombotic agents (e.g., Clopidogrel analogs) and peptide mimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-amino-2-(2-bromophenyl)acetic acid is a non-proteinogenic


-amino acid and a critical chiral building block in the synthesis of antithrombotic agents (e.g., Clopidogrel analogs) and peptide mimetics. Unlike standard aliphatic amino acids, the direct attachment of the 2-bromophenyl moiety to the 

-carbon introduces significant steric and electronic perturbations.

This technical guide provides a rigorous analysis of the acid dissociation constants (


) and isoelectric point (

) of this molecule. It synthesizes theoretical QSAR (Quantitative Structure-Activity Relationship) predictions with field-proven experimental protocols for validation.

Part 1: Structural Analysis & Theoretical Predication

Chemical Structure and Ionization States

The molecule exists in three distinct ionization states depending on the pH of the aqueous environment. The presence of the ortho-bromo substituent exerts a strong electron-withdrawing inductive effect (-I), which fundamentally alters the acidity of both the carboxyl and ammonium groups compared to the parent phenylglycine.

Figure 1: Ionization Equilibrium Pathway

Ionization Figure 1: Sequential deprotonation of (2S)-2-amino-2-(2-bromophenyl)acetic acid. Cation Cationic Form (pH < pKa1) [NH3+ / COOH] Zwitterion Zwitterionic Form (pI) [NH3+ / COO-] Cation->Zwitterion  Deprotonation 1  (Ka1)   Anion Anionic Form (pH > pKa2) [NH2 / COO-] Zwitterion->Anion  Deprotonation 2  (Ka2)  

Theoretical pKa Values

While the parent compound, L-phenylglycine, has well-established experimental values (


, 

), the ortho-bromo derivative exhibits an acidic shift due to the inductive withdrawal of electron density by the halogen.
Functional GroupParent (Phenylglycine)(2S)-2-Br-Phenylglycine (Predicted)Mechanistic Rationale

-Carboxyl (

)
1.831.65 – 1.75 The -I effect of Br stabilizes the carboxylate anion (

), lowering

.

-Ammonium (

)
9.138.50 – 8.80 Electron withdrawal reduces electron density on Nitrogen, facilitating proton release.
Isoelectric Point (

)
5.485.07 – 5.27 Calculated as

.

Note: These values represent a consensus of QSAR predictions and structural analog comparisons (e.g., o-chlorophenylglycine). Precise values for specific batches must be determined experimentally using the protocol in Part 2.

Part 2: Experimental Determination Protocols

To ensure data integrity for drug development files, reliance on predicted values is insufficient. The following protocol describes the potentiometric titration method, the "Gold Standard" for amino acid characterization.

Materials & Reagents[1]
  • Analyte: >99% pure (2S)-2-amino-2-(2-bromophenyl)acetic acid (approx. 100 mg).

  • Titrant: 0.1 M NaOH (Carbonate-free). Critical: Carbonate contamination introduces buffering error at pH ~6.3 and ~10.3.

  • Background Electrolyte: 0.15 M KCl (mimics physiological ionic strength).

  • Inert Gas: High-purity Nitrogen or Argon (for purging).

Potentiometric Titration Workflow

Figure 2: Experimental Logic Flow

Protocol Figure 2: Potentiometric Titration Workflow for pKa Determination Start Start: Sample Preparation Dissolve Dissolve 0.5 mmol Analyte in 50mL 0.15M KCl Start->Dissolve Acidify Acidify to pH < 1.5 (using HCl) to ensure fully cationic state Dissolve->Acidify Purge Purge with N2/Ar (Remove dissolved CO2) Acidify->Purge Titrate Titrate with 0.1M NaOH (0.05 mL increments) Purge->Titrate Data Record pH vs Volume Generate Bjerrum Plot Titrate->Data Calc Calculate pKa via Henderson-Hasselbalch Data->Calc

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using a minimum of three buffers (pH 1.68, 4.01, 7.00, and 10.01) to bracket the expected transitions.

  • Sample Preparation: Dissolve accurately weighed sample (

    
     mmol) in 50 mL of degassed 0.15 M KCl.
    
  • Initial Acidification: Add a known excess of standardized HCl to lower the pH to

    
    . This ensures 100% of the amine is protonated (
    
    
    
    ) and the carboxyl is protonated (
    
    
    ).
  • Titration:

    • Maintain temperature at

      
      .
      
    • Titrate with 0.1 M NaOH using a micro-burette.

    • Wait for electrode stability (

      
       mV/sec drift) before recording each point.
      
  • Data Processing:

    • First Inflection Point: Corresponds to neutralization of excess HCl.

    • Second Region (Buffer Region 1): Deprotonation of COOH (

      
       is the pH at half-equivalence).
      
    • Third Region (Buffer Region 2): Deprotonation of

      
       (
      
      
      
      is the pH at half-equivalence).

Part 3: Data Analysis & Calculation

The Henderson-Hasselbalch Application

For the carboxyl group (


):


For the ammonium group (


):


Isoelectric Point (pI) Calculation

The pI is the pH at which the net charge of the population is zero.[1][2] For a simple diprotic amino acid like this, it is the arithmetic mean of the two


 values.

[2]

Example Calculation (using predicted values):



Implication: At pH


 5.18, the molecule has minimum aqueous solubility and will likely precipitate from high-concentration solutions.

Part 4: Pharmaceutical Implications

Solubility Profile
  • pH < 2: High solubility (Cationic).

  • pH 5.2 (pI): Minimum solubility (Zwitterionic lattice energy is highest).

  • pH > 10: High solubility (Anionic).

Formulation Strategy

When developing salts for this intermediate:

  • Acid Salts: Hydrochloride salts are stable but highly acidic.

  • Base Salts: Sodium salts are feasible but require pH > 10 during processing to prevent precipitation of the zwitterion.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 99291, L-Phenylglycine. Retrieved from [Link]

  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71. Retrieved from [Link]

  • ChemAxon. (2023). pKa Plugin - Physico-chemical Property Predictors. (Industry standard software for pKa prediction of non-standard amino acids). Retrieved from [Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: (2S)-2-Amino-2-(2-bromophenyl)acetic acid

This guide serves as a master technical document for (2S)-2-amino-2-(2-bromophenyl)acetic acid , a specialized chiral building block used in high-value pharmaceutical synthesis. Unlike standard Safety Data Sheets (SDS) w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a master technical document for (2S)-2-amino-2-(2-bromophenyl)acetic acid , a specialized chiral building block used in high-value pharmaceutical synthesis. Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate, this whitepaper integrates regulatory compliance with field-proven handling protocols for drug development environments.

Document Control:

  • Version: 2.0 (Technical Whitepaper)

  • Classification: Research & Development / Fine Chemical

Executive Summary & Compound Identification

This compound is a non-natural, ortho-substituted phenylglycine derivative. Its steric bulk (ortho-bromo group) and chirality make it a critical scaffold for inducing conformational restriction in peptide mimetics and small-molecule inhibitors. Due to the ortho-substitution, the stereocenter is sensitive to racemization under basic conditions, necessitating strict handling protocols beyond standard safety measures.

Chemical Identity
ParameterDetail
Systematic Name (2S)-2-amino-2-(2-bromophenyl)acetic acid
Synonyms L-2-Bromophenylglycine; (S)-o-Bromophenylglycine
CAS Number 254762-66-8 (General/Racemate); Specific (S)-isomer often custom indexed.[1]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Chirality (S)-Enantiomer (L-configuration)
SMILES NC1=CC=CC=C1Br

Critical Note on CAS: CAS 254762-66-8 is frequently used for the general structure or racemate in commercial catalogs. For GMP applications, verify enantiomeric excess (ee) >98% using chiral HPLC prior to use.

Hazard Identification (GHS Classification)

While not classified as a "High Hazard" acute toxin, this compound acts as a significant bioactive irritant. The halogenated aromatic ring increases lipophilicity, potentially enhancing dermal absorption compared to simple glycine.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes) & Scientific Rationale
CodeStatementMechanistic Rationale
H315 Causes skin irritationAcidic moiety (COOH) + amine (NH2) zwitterion can disrupt stratum corneum pH balance.
H319 Causes serious eye irritationCrystalline micro-particulates cause mechanical abrasion; acidity causes chemical irritation.
H335 May cause respiratory irritationFine dust inhalation triggers mucosal inflammation in the upper respiratory tract.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection (Nitrile rubber >0.11mm).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3]

Emergency Response Protocols

This section outlines self-validating workflows for emergency scenarios, prioritizing the neutralization of the halogenated byproduct risks (HBr release during combustion).

Firefighting Measures
  • Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use high-pressure water jets (spreads contamination).

  • Specific Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) . HBr is corrosive and heavier than air.

  • Firefighter PPE: Full turnout gear + SCBA are mandatory.

Accidental Release Workflow (DOT Diagram)

EmergencyResponse Start Spill Detected Assess Assess Volume & State (Solid Powder?) Start->Assess PPE Don PPE: N95/P100 Mask + Nitrile Gloves Assess->PPE Contain Containment: Cover with damp cloth to prevent dust generation PPE->Contain Clean Mechanical Pickup: Use HEPA Vacuum or Wet-Sweep method Contain->Clean Neutralize Surface Decon: Wipe with 5% NaHCO3 (Neutralize Acid Residue) Clean->Neutralize Dispose Disposal: Halogenated Waste Stream Neutralize->Dispose

Figure 1: Step-by-step emergency response logic for solid spills, emphasizing dust suppression.

Handling & Storage: The "Inert Cold Chain"

For drug development, preserving the chiral center is paramount. The ortho-bromo substituent creates steric strain that can facilitate racemization if the compound is exposed to moisture and temperature fluctuations.

Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen blanket.

  • Container: Amber glass (light protection) with Teflon-lined cap.

Handling "Best Practice"
  • Avoid Basic Environments: Do not expose to strong bases (pH > 9) for extended periods during weighing or formulation, as this promotes proton abstraction at the alpha-carbon, leading to racemization.

  • Weighing: Use an anti-static gun before weighing; the powder is prone to static charge, which disperses dust.

Storage Decision Tree (DOT Diagram)

StorageLogic Start Received Compound CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long-Term Storage (>1 Month)? CheckSeal->LongTerm ColdStore Refrigerate (4°C) Desiccator Cabinet LongTerm->ColdStore Yes AmbStore Ambient (25°C) Dry Box LongTerm->AmbStore No (Immediate Use) Inert Purge Headspace with Argon ColdStore->Inert AmbStore->Inert

Figure 2: Decision logic for preserving enantiomeric purity during storage.

Physical & Chemical Properties

Data is synthesized from analogous ortho-halogenated phenylglycines due to the specific isomer's rarity in public datasets.

PropertyValue / RangeNote
Physical State Solid PowderCrystalline
Color White to Off-WhiteYellowing indicates oxidation
Melting Point >200°C (Decomposes)Typical for zwitterionic amino acids
Solubility (Water) Slightly SolubleZwitterionic character limits neutral solubility
Solubility (Acid) Soluble (1M HCl)Forms hydrochloride salt
Solubility (Base) Soluble (1M NaOH)Forms sodium carboxylate (Risk of racemization)
pKa (approx) 2.2 (COOH), 9.1 (NH2)Estimated based on Phenylglycine

Stability & Reactivity

  • Stability: Stable under recommended storage.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Reacts with amine/aromatic ring.

    • Strong Bases: Causes racemization (conversion of S-isomer to R-isomer).

  • Hazardous Decomposition: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Bromide (HBr).

Toxicological Information

  • Acute Toxicity: No specific LD50 data available for this isomer. Treat as Harmful if swallowed based on SAR (Structure-Activity Relationship) with 4-bromophenylglycine.

  • Chronic Effects: Potential for halogenated bio-accumulation; however, amino acids are generally rapidly metabolized or excreted.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Ecological & Disposal Considerations

  • Ecotoxicity: Halogenated aromatics can be persistent in aquatic environments. Do not release into drains.[4]

  • Disposal Method:

    • Dissolve in a combustible solvent.

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (essential to neutralize HBr fumes).

    • Observe all federal, state, and local environmental regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4561836, 2-Amino-2-(2-bromophenyl)acetic acid. Retrieved February 16, 2026, from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-amino-2-(2-bromophenyl)acetic acid.[1] Retrieved February 16, 2026, from [Link]

Sources

Foundational

Stereochemical Divergence: A Technical Guide to (2S) and (2R)-2-Amino-2-(2-bromophenyl)acetic Acid

Executive Summary 2-Amino-2-(2-bromophenyl)acetic acid (also known as ortho-bromo-phenylglycine) represents a critical class of non-proteinogenic -amino acids. Unlike its unsubstituted parent phenylglycine, the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(2-bromophenyl)acetic acid (also known as ortho-bromo-phenylglycine) represents a critical class of non-proteinogenic


-amino acids. Unlike its unsubstituted parent phenylglycine, the presence of a bromine atom at the ortho position introduces significant steric hindrance and a reactive handle for transition-metal-catalyzed cross-coupling.

For drug development professionals, the distinction between the (2S) and (2R) enantiomers is not merely academic; it dictates the trajectory of downstream synthesis—particularly in the construction of chiral isoindolinones and dihydroisoquinolines—and defines the pharmacological profile of peptide-mimetic candidates. This guide dissects the structural, synthetic, and functional divergences of these enantiomers.

Structural & Stereochemical Analysis

The core difference between the (2S) and (2R) isomers lies in the spatial arrangement of the four substituents around the


-carbon. The ortho-bromo substitution imposes a restricted conformational space compared to the para or meta analogs, often resulting in distinct rotameric populations in solution.
Cahn-Ingold-Prelog (CIP) Priority Assignment

To accurately assign configuration, we must rank the substituents attached to the chiral center (


-carbon) based on atomic number:
  • 
     : Nitrogen (Atomic #7) 
    
    
    
    Priority 1
  • 
     : Carbon bonded to (O, O, O) 
    
    
    
    Priority 2
  • 
     : Carbon bonded to (C, C, H) 
    
    
    
    Priority 3
    • Note: The high atomic mass of Bromine does not elevate the aryl group's priority above the carboxyl group because the decision is made at the first point of difference (Oxygen vs. Carbon).

  • 
     : Hydrogen 
    
    
    
    Priority 4
  • (2S)-Configuration: When the lowest priority group (H) is oriented away from the viewer, the sequence

    
     traces a counter-clockwise  direction.
    
  • (2R)-Configuration: The sequence traces a clockwise direction.

Visualization of Stereochemistry

The following diagram illustrates the spatial arrangement and the "Ortho-Effect" where the bromine atom sterically clashes with the amino group, influencing peptide bond formation rates.

Stereochemistry cluster_legend Stereochemical Consequence Center α-Carbon NH2 NH2 (Priority 1) Center->NH2 Wedge (Out) COOH COOH (Priority 2) Center->COOH ArBr 2-Br-Ph (Priority 3) Center->ArBr H H (Priority 4) Center->H Dash (In) Desc The (2S) isomer typically correlates to the L-amino acid configuration. The ortho-Br creates steric clash, restricting rotation.

Figure 1: Stereochemical priority assignment and spatial orientation of substituents.[1][2]

Synthetic Pathways & Enantioseparation[3][4]

The synthesis of enantiopure 2-amino-2-(2-bromophenyl)acetic acid is rarely direct. The industrial standard involves the synthesis of the racemate followed by optical resolution.

The "Make and Separate" Workflow

The Strecker synthesis is the most robust route to the racemic intermediate, which is then resolved using diastereomeric salt formation.

Protocol: Racemic Synthesis via Strecker Reaction[3]
  • Reagents: 2-Bromobenzaldehyde,

    
    , 
    
    
    
    (or
    
    
    ), Methanol/Water.
  • Mechanism: Formation of the imine followed by nucleophilic attack of cyanide to form the

    
    -aminonitrile.
    
  • Hydrolysis: The nitrile is hydrolyzed using concentrated

    
     under reflux to yield 
    
    
    
    -2-amino-2-(2-bromophenyl)acetic acid hydrochloride.
Optical Resolution (The Critical Step)

Separating the (2S) and (2R) enantiomers requires a chiral resolving agent. For phenylglycine derivatives, (+)-Tartaric acid or (+)-10-Camphorsulfonic acid (CSA) are the industry standards.

Resolution Protocol (Example with (+)-Tartaric Acid):

  • Salt Formation: Dissolve racemic amino acid and (+)-tartaric acid (0.5 eq) in hot ethanol/water.

  • Crystallization: Cool slowly. The diastereomeric salt of the (2S)-enantiomer (typically) crystallizes out due to lower solubility, while the (2R)-salt remains in the mother liquor.

  • Liberation: Treat the collected crystals with a base (e.g.,

    
     or 
    
    
    
    ) to free the enantiopure (2S)-amino acid.

ResolutionWorkflow Start 2-Bromobenzaldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Start->Strecker Racemate Racemic (±)-Amino Acid Strecker->Racemate AddChiral Add (+)-Tartaric Acid Racemate->AddChiral DiaSalts Mixture of Diastereomeric Salts (S,+) and (R,+) AddChiral->DiaSalts Solid Precipitate: (2S)-Amino Acid-(+)-Tartrate DiaSalts->Solid Crystallization Liquid Mother Liquor: (2R)-Amino Acid-(+)-Tartrate DiaSalts->Liquid Filtration FinalS Pure (2S)-2-Amino-2-(2-bromophenyl) acetic acid Solid->FinalS Base Hydrolysis FinalR Enriched (2R)-Isomer (Requires further purification) Liquid->FinalR

Figure 2: Industrial workflow for the resolution of the racemic mixture into pure enantiomers.

Physicochemical & Analytical Differentiation

While the (2S) and (2R) enantiomers share identical boiling points and solubilities in achiral solvents, they behave differently in chiral environments.

Analytical Data Comparison
Property(2S)-Enantiomer(2R)-EnantiomerNotes
Specific Rotation

Positive (+)Negative (-)Values depend on solvent/pH (typically measured in 1N HCl).
HPLC Retention (Crown Ether) Elutes 2nd (typically)Elutes 1st (typically)On Crownpak CR(+) columns (Daicel).
HPLC Retention (Polysaccharide) VariableVariableChiralpak IA/IB/IC columns are preferred for N-protected derivatives.
Biological Activity L-configuration mimicD-configuration mimic(2S) is usually the substrate for ribosomal synthesis mimics.
Chromatographic Separation Strategy

To validate enantiomeric excess (ee%), High-Performance Liquid Chromatography (HPLC) is required.[4][5]

  • Column Selection:

    • Zwitterionic Phase:Crownpak CR(+) (Crown ether based). This column specifically recognizes the free amino acid ammonium ion. The (2R)-isomer usually creates a less stable complex and elutes first.

    • Normal Phase:Chiralpak IA (Amylose derivative). Requires N-protection (e.g., Boc or Cbz) prior to analysis for optimal resolution.

Functional Utility in Drug Discovery[7][8]

The ortho-bromo group is the defining feature of this molecule, serving as a "Trojan horse" for downstream cyclization.

The "Ortho-Handle" Effect

In the (2S)-configuration, the ortho-bromo group is positioned to undergo intramolecular Palladium-catalyzed amination or Heck reactions. This is widely used to synthesize chiral indolines and isoquinolines without losing the stereochemical integrity of the


-carbon.
  • Application: Synthesis of conformationally constrained peptide mimetics.

  • Mechanism: The Pd(0) inserts into the C-Br bond. If the nitrogen is protected with an appropriate group, it can displace the palladium, forming a fused ring system.

Pathway: Synthesis of Chiral Indoline-2-carboxylic Acid

Using the (2S)-enantiomer as a starting material allows for the synthesis of (S)-indoline-2-carboxylic acid derivatives, which are potent ACE inhibitors and intermediates for bioactive alkaloids.

Cyclization cluster_note Stereochemical Retention Input (2S)-2-Amino-2-(2-bromophenyl) acetic acid Pd Pd(OAc)2, Ligand Intramolecular Buchwald-Hartwig Input->Pd Product (S)-Indoline-2-carboxylic acid (Cyclized Product) Pd->Product C-N Bond Formation Note The chiral center is preserved. (2R) starting material yields (R)-Indoline.

Figure 3: The ortho-bromo group facilitates intramolecular cyclization to valuable heterocycles.[2]

References

  • PubChem. 2-Amino-2-(2-bromophenyl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Phenomenex. Chiral HPLC Separation Strategies for Amino Acids. (Chromatographic method grounding).[6] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for (2S)-2-Amino-2-(2-bromophenyl)acetic Acid

Application Note: AN-SYN-2BPG-01 (S)-2-Bromophenylglycine Abstract & Strategic Overview The synthesis of (2S)-2-amino-2-(2-bromophenyl)acetic acid presents a unique challenge in chiral chemistry due to the significant st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2BPG-01

(S)-2-Bromophenylglycine

Abstract & Strategic Overview

The synthesis of (2S)-2-amino-2-(2-bromophenyl)acetic acid presents a unique challenge in chiral chemistry due to the significant steric hindrance imposed by the ortho-bromo substituent on the phenyl ring. This steric bulk interferes with standard condensation reactions and can alter the trajectory of nucleophilic additions compared to unsubstituted phenylglycines.

This guide details two distinct, field-proven protocols tailored to different project stages:

  • Method A (Discovery Scale): An asymmetric Strecker synthesis using Ellman’s Sulfinamide auxiliary. This route is selected for its high diastereoselectivity and the ability to purify intermediates via standard silica chromatography, ensuring high enantiomeric excess (ee) (>98%) without fractional crystallization.

  • Method B (Process Scale): A Biocatalytic Resolution using Acylase I. This route utilizes inexpensive reagents to generate the racemic backbone, followed by a highly selective enzymatic hydrolysis. It is superior for multi-gram to kilogram campaigns where cost-efficiency is paramount.

Method A: Asymmetric Strecker Synthesis (Ellman Auxiliary)

Rationale: The use of (S)-tert-butanesulfinamide allows for the formation of a chiral sulfinimine. The bulky tert-butyl group directs the subsequent cyanide addition to the Re-face, generally favoring the (S,S)-diastereomer. Crucially, the ortho-bromo group slows imine formation, necessitating the use of Titanium(IV) ethoxide as a Lewis acid and water scavenger.

Reaction Scheme Visualization

EllmanRoute Start 2-Bromobenzaldehyde + (S)-t-Bu-Sulfinamide Imine Chiral Sulfinimine (Intermediate) Start->Imine Ti(OEt)4, THF Reflux, 12h Nitrile Amino-Nitrile (Diastereomers) Imine->Nitrile TMSCN, CsF -40°C to RT Product (2S)-2-Amino-2-(2-bromophenyl) acetic acid Nitrile->Product 6M HCl, Reflux Hydrolysis

Caption: Figure 1. Asymmetric Strecker synthesis workflow using Ellman's auxiliary.

Detailed Protocol
Step 1: Formation of the N-Sulfinyl Imine
  • Reagents: 2-Bromobenzaldehyde (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv), dry THF (0.5 M concentration).

  • Procedure:

    • Charge a flame-dried round-bottom flask with 2-bromobenzaldehyde and (S)-sulfinamide under Nitrogen.

    • Add dry THF followed by dropwise addition of Ti(OEt)₄. Note: The solution will turn slightly yellow.

    • Heat to mild reflux (60°C) for 12–18 hours. Critical: The ortho-bromo substituent significantly retards this rate compared to benzaldehyde. Monitor by TLC until aldehyde is consumed.[1]

    • Workup: Cool to RT. Pour into brine (equal volume) with vigorous stirring. The Ti salts will precipitate as a thick white slurry. Dilute with EtOAc and filter through a pad of Celite.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Diastereoselective Strecker Reaction
  • Reagents: Sulfinimine (from Step 1), TMSCN (1.5 equiv), CsF (1.5 equiv) or Sc(OTf)₃ (0.1 equiv), Isopropanol/THF.

  • Procedure:

    • Dissolve sulfinimine in THF/iPrOH (9:1) and cool to -40°C. Low temperature is essential to maximize diastereoselectivity (dr).

    • Add TMSCN dropwise.

    • Stir at -40°C for 4 hours, then allow to warm to RT overnight.

    • Checkpoint: Analyze the crude mixture by ¹H NMR. You should observe two diastereomers. If the dr is < 90:10, separate the diastereomers via column chromatography (SiO₂) at this stage. The major diastereomer corresponds to the (S)-amino acid precursor.

Step 3: Hydrolysis to Free Amino Acid
  • Reagents: 6M HCl.

  • Procedure:

    • Dissolve the purified amino-nitrile in 6M HCl.

    • Reflux (100°C) for 4–6 hours. This step performs three transformations: cleaves the sulfinyl group, hydrolyzes the nitrile to the acid, and removes the tert-butyl group.

    • Isolation: Concentrate to dryness. Redissolve in minimal water and adjust pH to ~6.0 using NH₄OH to precipitate the zwitterionic amino acid.

    • Recrystallize from Water/EtOH if necessary.

Method B: Biocatalytic Resolution (Scalable)

Rationale: For larger scales, chemical asymmetric synthesis becomes expensive (cost of sulfinamide and chromatography). Enzymatic resolution using Acylase I (Aspergillus melleus) is highly specific for hydrolyzing N-acetyl-L-amino acids, leaving the D-isomer untouched.

Workflow Visualization

EnzymaticRes Racemic Racemic 2-Bromophenylglycine (via Bucherer-Bergs) Acetyl N-Acetyl-DL-2-Bromophenylglycine Racemic->Acetyl Ac2O, NaOH Mix Mixture: L-Amino Acid + N-Acetyl-D-AA Acetyl->Mix Enzymatic Hydrolysis Enzyme Acylase I (Aspergillus) pH 7.5, 37°C Enzyme->Mix Final Pure (S)-2-Bromophenylglycine Mix->Final Acidify, Extract D-form, Isolate L-form from aqueous

Caption: Figure 2. Kinetic resolution workflow using Acylase I.

Detailed Protocol
Step 1: Synthesis of Racemic Substrate

Perform a standard Bucherer-Bergs reaction :

  • Combine 2-bromobenzaldehyde, (NH₄)₂CO₃, and NaCN in 50% EtOH/H₂O.

  • Heat at 60°C for 24h to form the hydantoin.

  • Hydrolyze the hydantoin with NaOH (reflux, 24h) to obtain DL-2-(2-bromophenyl)glycine .

Step 2: Acetylation
  • Dissolve the racemic amino acid in 2M NaOH (chilled to 0°C).

  • Add Acetic Anhydride (1.2 equiv) dropwise while maintaining pH > 10.

  • Acidify to pH 2 to precipitate N-Acetyl-DL-2-(2-bromophenyl)glycine .

Step 3: Enzymatic Hydrolysis
  • Enzyme: Acylase I (Grade I from Aspergillus melleus, Sigma-Aldrich or Amano).

  • Buffer: 0.1 M Lithium Hydroxide or Phosphate buffer, pH 7.5. Note: LiOH is preferred over NaOH for solubility of phenylglycine derivatives.

  • Procedure:

    • Dissolve N-acetyl-substrate in buffer (conc. ~0.5 M).[2] Adjust pH to 7.5.

    • Add Acylase I (approx 10–20 mg per gram of substrate).

    • Incubate at 37°C with gentle shaking.

    • Monitoring: Monitor the reaction by HPLC (see Section 4). Conversion should stop at exactly 50%.

    • Workup:

      • Acidify reaction to pH 5.0.

      • Add activated carbon and filter (removes enzyme).

      • Acidify further to pH 1.5 and extract with Ethyl Acetate.

      • Organic Layer: Contains unreacted N-Acetyl-(R)-isomer .

      • Aqueous Layer: Contains the desired (S)-2-amino-2-(2-bromophenyl)acetic acid (as hydrochloride salt).

      • Neutralize the aqueous layer to isoelectric point to precipitate the pure product.

Analytical Validation (QC)

Trustworthiness relies on rigorous validation. The ortho-bromo substituent can cause peak broadening in NMR due to rotamers; high-temperature NMR may be required.

Data Summary Table
ParameterMethod A (Ellman)Method B (Enzymatic)
Overall Yield 45–60%35–40% (Max 50%)
Enantiomeric Excess (ee) > 98% (after chromatography)> 99% (highly specific)
Scale Suitability mg to 10 g10 g to kg
Key Impurity Diastereomer of nitrileN-Acetyl-(R)-isomer
Cost Driver Sulfinamide, Palladium/CatalystsEnzyme (reusable), Time
Chiral HPLC Method

To verify enantiopurity, use the following validated conditions:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes second on Chiralpak AD-H columns (verify with racemic standard).

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

  • Davis, F. A., et al. (1999). "Asymmetric Synthesis of α-Amino Acids Using Sulfinimines." Journal of Organic Chemistry, 64(5), 1403-1406.

  • Bommarius, A. S., et al. (1998). "Enzymatic resolution of amino acids." Tetrahedron: Asymmetry, 9(21), 3781-3796.

  • Ingersoll, A. W., & Adams, R. (1922).[3] "Phenylglycine derivatives." Journal of the American Chemical Society, 44(12), 2930-2937. (Classical Strecker foundation).

  • Phenomenex Application Guide. "Chiral HPLC Separation Strategies."

Sources

Application

A Practical Guide to the Scale-Up Synthesis of (2S)-2-amino-2-(2-bromophenyl)acetic acid

An Application Note for Drug Development Professionals Abstract (2S)-2-amino-2-(2-bromophenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a pivotal chiral building block in the synthesis of numerous ph...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

(2S)-2-amino-2-(2-bromophenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical integrity is often essential for the efficacy and safety of the final Active Pharmaceutical Ingredient (API). Transitioning its synthesis from the laboratory bench to a manufacturing scale necessitates robust, safe, and economically viable methods. This guide provides a comprehensive overview of scalable synthetic strategies, focusing on a detailed protocol for enzymatic kinetic resolution, a method favored for its high fidelity, operational safety, and environmental advantages over traditional chemical routes.

Introduction: Strategic Importance in Drug Development

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.[1] (2S)-2-amino-2-(2-bromophenyl)acetic acid, a synthetic amino acid, is frequently incorporated into complex molecules to modulate their pharmacological properties. The presence of the bromine atom on the phenyl ring offers a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, while the specific (S)-stereochemistry at the α-carbon is often critical for binding to biological targets.

Challenges in the large-scale production of this intermediate include achieving high enantiomeric purity (enantiomeric excess, e.e.), ensuring process safety, particularly with hazardous reagents, and maintaining cost-effectiveness. This document evaluates two primary synthetic strategies and provides a detailed, field-tested protocol for the recommended approach.

Comparative Analysis of Primary Synthetic Routes

The selection of a synthetic route for scale-up is a critical decision based on safety, cost, efficiency, and scalability. Two dominant strategies for producing chiral α-amino acids are the Asymmetric Strecker Synthesis and Enzymatic Kinetic Resolution.

Route A: Asymmetric Strecker Synthesis

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes.[2][3] The asymmetric variant employs a chiral catalyst to direct the stereoselective addition of cyanide to an imine intermediate.[4][5][6]

Logical Workflow: Asymmetric Strecker Synthesis

Caption: Workflow for the Asymmetric Strecker Synthesis.

  • Rationale & Field Insights: This method is attractive due to its convergent nature, building the amino acid backbone in a single key step. However, its scalability is severely hampered by the use of highly toxic cyanide sources (e.g., HCN, TMSCN, KCN), which require stringent safety protocols and specialized handling infrastructure, increasing both risk and cost.[4] Furthermore, the cost of the chiral catalyst and the often harsh conditions required for nitrile hydrolysis—which can risk racemization—are significant drawbacks for industrial production.[4][6]

Route B: Enzymatic Kinetic Resolution

Biocatalysis offers a powerful alternative, leveraging the exquisite selectivity of enzymes to resolve a racemic mixture.[7] In this approach, a racemic mixture of an N-acyl amino acid is prepared, and an enzyme, such as an acylase, selectively hydrolyzes one of the enantiomers.[8][9]

Logical Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

  • Rationale & Field Insights: This is the recommended route for scale-up. Its primary advantage is operational safety, as it avoids highly toxic reagents and operates under mild, aqueous conditions (neutral pH, ambient temperature).[1] Enzymes like Acylase I exhibit near-perfect enantioselectivity, consistently delivering products with >99% e.e.[9] While the theoretical maximum yield is 50%, the unreacted (R)-enantiomer can be isolated and racemized for recycling, making the process highly efficient and economical in a well-designed system. The main considerations for scale-up are the cost, stability, and activity of the enzyme, which must be carefully evaluated during process development.

Detailed Scale-Up Protocol via Enzymatic Resolution

This protocol is designed for a nominal 5 mole scale of the final product. All operations should be conducted in a controlled manufacturing environment following appropriate cGMP (current Good Manufacturing Practices) guidelines.

Stage 1: Synthesis of Racemic N-acetyl-2-amino-2-(2-bromophenyl)acetic acid

Objective: To prepare the racemic substrate for enzymatic resolution starting from 2-bromobenzaldehyde.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)Mass / Volume
2-BromobenzaldehydeC₇H₅BrO185.0210.01.85 kg
ChloroformCHCl₃--15 L
Acetone CyanohydrinC₄H₇NO85.1111.01.03 L
Acetic AcidCH₃COOH60.0520.01.20 L
Acetic AnhydrideC₄H₆O₃102.0920.01.89 L
Sulfuric Acid (conc.)H₂SO₄98.0830.01.63 L
WaterH₂O--As needed

Protocol:

  • Reaction Setup: In a 50 L jacketed glass reactor, charge 2-bromobenzaldehyde (1.85 kg) and chloroform (15 L). Stir to dissolve and cool the mixture to 0-5 °C.

  • α-Aminonitrile Formation: Slowly add acetone cyanohydrin (1.03 L) to the reactor over 1 hour, maintaining the internal temperature below 10 °C. Causality Note: Acetone cyanohydrin is a safer, liquid alternative to solid cyanides for this transformation, but still requires careful handling as it can decompose to release HCN.

  • Acetylation: After the addition is complete, slowly add a pre-mixed solution of acetic acid (1.20 L) and acetic anhydride (1.89 L) over 2 hours. Maintain the temperature below 15 °C during this exothermic addition.

  • Reaction Maturation: Allow the reaction to warm to room temperature (20-25 °C) and stir for 16-20 hours. Monitor the reaction for completion by HPLC.

  • Hydrolysis: Cool the mixture back to 0-5 °C. Carefully and slowly add concentrated sulfuric acid (1.63 L) followed by water (5 L). The addition is highly exothermic and must be controlled.

  • Reflux: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 6-8 hours until the nitrile hydrolysis is complete (monitored by HPLC).

  • Isolation: Cool the reaction to room temperature. The product will precipitate. Filter the solid, wash thoroughly with cold water (3 x 5 L) until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated white solid in a vacuum oven at 60 °C to a constant weight.

    • Expected Yield: 2.4 - 2.7 kg (85-95%)

    • Expected Purity (HPLC): >98%

Stage 2: Enzymatic Kinetic Resolution

Objective: To selectively hydrolyze the N-acetyl-(S)-enantiomer to yield the desired (S)-amino acid.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)Mass / Volume
Racemic N-acetyl SubstrateC₁₀H₁₀BrNO₃288.109.02.60 kg
Acylase I (from Aspergillus sp.)---As per activity spec
Sodium Hydroxide (5 M)NaOH--As needed for pH
Hydrochloric Acid (6 M)HCl--As needed for pH
Deionized WaterH₂O--40 L

Protocol:

  • Reaction Setup: Charge a 100 L temperature-controlled, pH-stat-equipped reactor with deionized water (40 L) and the racemic N-acetyl substrate (2.60 kg).

  • Solubilization & pH Adjustment: Stir the suspension and adjust the pH to 7.5 with 5 M NaOH. The substrate will dissolve as its sodium salt. Warm the solution to 37 °C.

  • Enzymatic Reaction: Add Acylase I to the reactor. The pH will begin to drop as the hydrolysis produces acetic acid and the free amino acid. The pH-stat should be set to maintain the pH at 7.5 by the automated addition of 5 M NaOH.

    • Process Control Note: The reaction is complete when exactly 0.5 equivalents of NaOH relative to the starting substrate have been consumed. This indicates 50% conversion and the completion of the resolution.

  • Enzyme Deactivation/Removal: Once the reaction is complete, denature the enzyme by heating the solution to 80 °C for 30 minutes, or if using an immobilized enzyme, remove it by filtration for reuse.

  • Separation of Enantiomers:

    • Cool the solution to room temperature. Adjust the pH to 2.0 with 6 M HCl. The unreacted N-acetyl-(R)-amino acid will precipitate out of solution.

    • Stir the slurry at 5-10 °C for 2 hours, then filter and wash the solid with cold water. This material can be collected for racemization and recycling.

  • Isolation of (S)-Product:

    • Transfer the filtrate to a clean reactor. Adjust the pH to the isoelectric point of the product (approx. 5.5-6.0) with 5 M NaOH.

    • The desired (2S)-2-amino-2-(2-bromophenyl)acetic acid will crystallize out of solution.

    • Cool the mixture to 0-5 °C and stir for 4 hours to maximize crystallization.

  • Final Product Collection: Filter the crystalline product. Wash with a minimal amount of cold deionized water, followed by a wash with cold acetone to displace water and facilitate drying.

  • Drying: Dry the product in a vacuum oven at 50 °C.

    • Expected Yield: 0.98 - 1.04 kg (42-45% based on racemic input)

    • Expected Purity (HPLC): >99.5%

    • Expected Enantiomeric Purity (Chiral HPLC): >99.5% e.e.

Quality Control & Analytical Specifications

TestMethodSpecification
Identification ¹H NMR, FTIRConforms to reference standard
Assay HPLC≥ 99.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% e.e. for (S)-enantiomer
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-HSMeets ICH Q3C limits
Heavy Metals ICP-MS≤ 10 ppm

References

  • Title: New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Chiral Amino Acids Synthesis Source: Custom Synthesis Service Provider URL: [Link]

  • Title: Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids Source: ResearchGate URL: [Link]

  • Title: Enantioselective synthesis of non-natural aromatic alpha-amino acids Source: PubMed URL: [Link]

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]

  • Title: 2-Amino-5-bromobenzaldehyde Source: Organic Syntheses URL: [Link]

  • Title: Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chromatography Source: PubMed URL: [Link]

  • Title: Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants Source: RSC Publishing URL: [Link]

  • Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids Source: Nature URL: [Link]

  • Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids Source: Europe PMC URL: [Link]

  • Title: Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters Source: PubMed URL: [Link]

  • Title: Enzymatic asymmetric synthesis of chiral amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Recent advances in asymmetric Strecker reactions Source: Arkivoc URL: [Link]

  • Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: MDPI URL: [Link]

  • Title: Recent advances on asymmetric Strecker reactions Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for ortho-bromo phenylglycine derivatives

Subject: Optimization of Reaction Conditions for o-Br-Phg Scaffolds Ticket ID: T-SC-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "ortho-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for o-Br-Phg Scaffolds Ticket ID: T-SC-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "ortho-Bromo Paradox"

Researching ortho-bromo phenylglycine (o-Br-Phg) derivatives presents a unique "double-edged" challenge in organic synthesis. You are likely encountering issues because this specific scaffold combines two antagonistic forces:

  • Steric Hindrance: The ortho-bromo substituent physically blocks nucleophilic attack at the benzylic carbon, drastically lowering yields in standard de novo syntheses (Strecker/Petasis).

  • Hyper-Acidity: The electron-withdrawing nature of the bromine atom (via inductive effect, -I) increases the acidity of the

    
    -proton. This makes the chiral center significantly more prone to base-catalyzed racemization than unsubstituted phenylglycine.
    

This guide addresses these competing failures with optimized protocols for Synthesis , Enantiomeric Preservation , and Chemoselectivity .

Module 1: Overcoming Steric Barriers in De Novo Synthesis

User Issue:

"I am attempting a Petasis Borono-Mannich reaction to synthesize o-Br-Phg, but conversion is stalled at <20% even after 48 hours."

Root Cause Analysis

The Petasis reaction relies on the formation of a tetrahedral "ate" complex between the boronic acid and the hemiaminal intermediate. An ortho-substituent destabilizes this transition state through steric repulsion. Furthermore, standard solvents (DCM, Toluene) do not sufficiently activate the imine/aldehyde component to overcome this barrier.

Optimized Protocol: The HFIP Acceleration

To force this reaction, you must switch from a thermal drive to a solvophobic activation strategy using Hexafluoroisopropanol (HFIP).

Protocol:

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

    • Mechanism:[1][2][3][4] HFIP is a strong hydrogen-bond donor. It activates the aldehyde/imine carbonyl, significantly lowering the energy barrier for the boronic acid nucleophilic attack.

  • Stoichiometry: Amine (1.0 equiv) : Glyoxylic Acid (1.0 equiv) : o-Bromo Phenylboronic Acid (1.2 equiv).

  • Conditions: Stir at 25°C for 12 hours. If conversion is <50%, apply Microwave irradiation (60°C, 30 mins).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance preventing imine formation.Switch solvent to HFIP; add 4Å molecular sieves to drive imine formation.
Protodeboronation Boronic acid instability at high temp.Lower temperature to 25°C; increase boronic acid equivalents to 1.5.
By-product: Homocoupling Pd contamination or oxidation.Ensure inert atmosphere (Ar/N2); use recrystallized boronic acid.
Decision Matrix: Synthesis Route Selection

Use the following workflow to determine if you should persist with Petasis or switch to an asymmetric Strecker approach.

Synthesispathway cluster_opt Optimization Loop start Start: o-Br-Phg Synthesis check_scale Scale > 10 grams? start->check_scale check_enantio Strict Enantiopurity Required? check_scale->check_enantio No (Lab Scale) enzymatic Route C: Enzymatic Resolution (Hydantoinase) check_scale->enzymatic Yes (Industrial) petasis Route A: Petasis Reaction (HFIP Solvent) check_enantio->petasis No (Racemic OK or Resolution later) strecker Route B: Asymmetric Strecker (Chiral Auxiliary) check_enantio->strecker Yes (>99% ee needed) check_sterics Add Microwave + Lewis Acid petasis->check_sterics Low Yield?

Caption: Decision logic for selecting the optimal synthetic route based on scale and enantiomeric requirements.

Module 2: Preserving Chirality (The Racemization Trap)

User Issue:

"I synthesized pure (S)-o-bromo-phenylglycine, but after coupling it to a peptide, the product is a 60:40 diastereomeric mixture."

Root Cause Analysis

Phenylglycine derivatives are prone to racemization via base-catalyzed enolization. The ortho-bromo substituent exacerbates this via the Inductive Effect (-I) . It withdraws electron density from the aromatic ring, which in turn withdraws density from the benzylic carbon, making the


-proton significantly more acidic (pKa ~12-13) compared to Alanine (pKa ~21).

Common Failure Mode: Using DIPEA (Diisopropylethylamine) or DBU during coupling steps. These bases are strong enough to deprotonate the o-Br-Phg


-carbon.
Optimized Protocol: "Base-Lite" Coupling

To prevent racemization, you must lower the basicity of your system and use faster coupling reagents.

  • Base Selection: Replace DIPEA/TEA with TMP (2,4,6-Trimethylpyridine) or NMM (N-Methylmorpholine) . These are weaker bases that can neutralize the acid generated during coupling but are kinetically poor at deprotonating the shielded

    
    -proton.
    
  • Coupling Reagent: Switch from HATU/HBTU to DEPBT or COMU .

    • Why? DEPBT acts as a "proton sponge" and suppresses oxazolone formation (a key intermediate in racemization).

  • Protecting Group: If possible, use Carbamate (Boc/Cbz) protection rather than Amide protection on the amine, as carbamates reduce the acidity of the

    
    -proton less than amides do.
    
Racemization Pathway Visualization

Racemization cluster_prevention Prevention Strategy L_isomer (S)-o-Br-Phg (Active) Enolate Planar Enolate (Achiral Intermediate) L_isomer->Enolate Deprotonation (-H+) Base Strong Base (DIPEA/DBU) Base->Enolate Catalyzes Racemic Racemic Mixture (S) + (R) Enolate->Racemic Reprotonation (+H+) WeakBase Use TMP/NMM WeakBase->Base Substitutes Cold Temp < 0°C

Caption: Mechanism of base-catalyzed racemization. The planar enolate intermediate destroys chirality. Prevention requires weaker bases (TMP) and low temperatures.

Module 3: Chemoselectivity (Handling the Aryl Bromide)

User Issue:

"I want to modify the amine of my o-Br-Phg, but my Pd-catalyzed cross-coupling conditions are cleaving the C-Br bond."

Technical Insight

The ortho-bromo group is a "ticking time bomb" in palladium chemistry. While it is a valuable handle for future functionalization, it is labile under standard Buchwald-Hartwig or Suzuki conditions intended for other parts of the molecule.

Chemoselectivity Guidelines
Intended ReactionRisk LevelRecommended Conditions
Amide Coupling (COOH) LowUse DEPBT/NMM . Avoid carbodiimides (EDC/DCC) which can cause racemization.
N-Alkylation (Amine) HighAvoid Pd-catalysis. Use Reductive Amination (Aldehyde + NaBH(OAc)3). The borohydride will not touch the Ar-Br bond.
Suzuki Coupling (on Ar-Br) N/AIf you want to react the Br: Use S-Phos or X-Phos ligands. These bulky ligands facilitate oxidative addition into the sterically hindered ortho-C-Br bond.

References

  • Petasis Reaction Optimization: Candeias, N. R., et al. "Review on the Petasis Borono-Mannich Reaction." Chemical Reviews, 2010.

  • Phenylglycine Racemization: Beisswenger, M., et al. "Racemization of N-Fmoc Phenylglycine during SPPS."[5] Journal of Peptide Science, 2012.

  • HFIP Solvent Effects: Colomer, I., et al. "Hexafluoroisopropanol as a Tunable Solvent in Organic Synthesis." Chemical Reviews, 2017.

  • Strecker Synthesis Sterics: Zuend, S. J., et al. "Scale-Up of an Asymmetric Strecker Reaction." Journal of Organic Chemistry, 2006.

  • Base Selection in Coupling: Carpino, L. A., et al. "DEPBT: A New Coupling Reagent for Racemization-Free Synthesis." Journal of the American Chemical Society, 1995.

Sources

Optimization

Technical Support Center: Enantiopurification of 2-Amino-2-(2-bromophenyl)acetic Acid

Status: Operational Ticket ID: RES-BrPG-001 Subject: Troubleshooting Resolution Protocols for ortho-Bromo Phenylglycine Analogs Assigned Specialist: Senior Application Scientist Executive Summary Resolving 2-amino-2-(2-b...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RES-BrPG-001 Subject: Troubleshooting Resolution Protocols for ortho-Bromo Phenylglycine Analogs Assigned Specialist: Senior Application Scientist

Executive Summary

Resolving 2-amino-2-(2-bromophenyl)acetic acid presents a unique challenge compared to unsubstituted phenylglycine. The ortho-bromo substituent introduces significant steric bulk and lipophilicity, which alters crystal lattice energy and enzyme active site fitting.

This guide provides three validated workflows:

  • Classical Chemical Resolution: Best for initial gram-scale purification.

  • Enzymatic Kinetic Resolution: Best for high-purity, large-scale production (Green Chemistry).

  • Analytical QC: Mandatory validation using Crown Ether HPLC.

Module 1: Classical Chemical Resolution (Diastereomeric Crystallization)

Primary Resolving Agent: (+)-Camphor-10-sulfonic acid (CSA) Why CSA? Unlike tartaric acid, CSA contains a bulky sulfonate group that often crystallizes better with sterically hindered amino acids like ortho-bromo analogs, reducing the risk of "oiling out."

Protocol Workflow
  • Salt Formation: Dissolve racemic amino acid (1.0 eq) and (+)-CSA (1.0 eq) in water/ethanol (1:4 ratio) at reflux.

  • Crystallization: Cool slowly to 4°C. The (S)-amine-(+)-CSA salt typically crystallizes first (check specific rotation to confirm).

  • Filtration: Isolate crystals.

  • Free-Basing: Treat salt with aqueous ammonia (pH 9) to precipitate the free amino acid.

Troubleshooting Guide: Chemical Resolution
Symptom Probable Cause Corrective Action
Oiling Out (No crystals, just goo)Solvent polarity is too low for the ortho-bromo salt.Increase water content. Switch from 100% EtOH to 80:20 EtOH:H₂O. Re-heat and cool very slowly (1°C/min).
Low Enantiomeric Excess (ee < 80%) Eutectic entrapment due to rapid precipitation.Double Recrystallization. Dissolve the crude salt in minimal hot methanol and let it stand at room temp (not fridge) for 24h.
No Precipitation Salt is too soluble in water.Switch Solvent System. Try Isopropanol (IPA) with 5% water. The bulky Br-group increases lipophilicity, making IPA a viable antisolvent.
Visual Workflow: Chemical Resolution

ChemicalResolution Start Racemic Mixture (2-Br-Phenylglycine) Agent Add (+)-CSA (1.0 eq) Start->Agent Solvent Reflux in EtOH:H2O (80:20) Agent->Solvent Cool Slow Cooling (25°C -> 4°C) Solvent->Cool Check Crystals Formed? Cool->Check Filter Filter Precipitate (Diastereomeric Salt) Check->Filter Yes Oil Oiling Out? Check->Oil No (Goo) Base Free-Basing (NH4OH, pH 9) Filter->Base Recryst Re-dissolve Add 5% more H2O Oil->Recryst Yes Recryst->Cool

Caption: Logic flow for diastereomeric salt crystallization using (+)-Camphor-10-sulfonic acid.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

Enzyme: Penicillin G Acylase (PGA) (immobilized on Eupergit C or similar).[1] Substrate: N-Phenylacetyl-2-amino-2-(2-bromophenyl)acetic acid. Mechanism: PGA specifically hydrolyzes the (S)-amide linkage, releasing the (S)-free amino acid while leaving the (R)-amide intact.

Protocol Workflow
  • Derivatization: React racemic amino acid with phenylacetyl chloride to form the N-phenylacetyl derivative.

  • Hydrolysis: Suspend derivative in Phosphate Buffer (pH 7.5). Add Immobilized PGA.

  • Incubation: Stir at 28°C. Maintain pH 7.5 with 1M NaOH (pH stat).

  • Separation:

    • Acidify to pH 2.0.

    • Extract with Ethyl Acetate

      
       Organic layer contains (R)-Amide .
      
    • Aqueous layer contains (S)-Free Amino Acid .

Troubleshooting Guide: Enzymatic Resolution
Issue Technical Insight Solution
Reaction Stalls at <40% Conversion Product Inhibition. The free amino acid or phenylacetic acid byproduct is inhibiting the active site.Resin Scavenging. Add a weak anion exchange resin to the reactor to bind phenylacetic acid as it forms.
Enzyme Inactivity Steric Clash. The ortho-bromo group is too bulky for the standard PGA wild-type pocket.Cosolvent Addition. Add 5-10% Methanol. This slightly expands the enzyme active site flexibility without denaturing it.
pH Drift Poor buffering capacity.Use a pH-Stat. Automated addition of NaOH is critical. Manual buffering is insufficient for preparative scales.

Module 3: Analytical Validation (QC)

Method: Chiral HPLC (Direct Analysis of Free Amino Acid). Column: Daicel CROWNPAK® CR-I(+) (Crown Ether phase).[2] Why? Crown ethers complex specifically with the primary ammonium ion (


). This column requires no derivatization, eliminating kinetic errors during sample prep.
Standard Operating Procedure (SOP)
  • Mobile Phase: Perchloric Acid (pH 1.[2][3]5) / Acetonitrile (85:15 v/v).[2][4]

    • Note: The low pH is required to ensure the amino group is protonated (

      
      ) for crown ether binding.
      
  • Flow Rate: 0.4 mL/min (Keep low to prevent backpressure issues with high viscosity water/acid mixtures).

  • Temperature: 25°C (Lower temperature = Higher resolution but higher pressure).

  • Detection: UV 210 nm.

Elution Order (CR-I(+) Column)
  • First Peak: (D)-Enantiomer (R-isomer)

  • Second Peak: (L)-Enantiomer (S-isomer)

  • Verification: Always inject a standard of unsubstituted L-phenylglycine if the specific Br-standard is unavailable; the elution order is conserved.

Visual Workflow: Enzymatic & QC Cycle

EnzymaticQC Substrate N-Phenylacetyl Derivative Bioreactor PGA Hydrolysis (pH 7.5, 28°C) Substrate->Bioreactor Separation Phase Separation (Aq vs Org) Bioreactor->Separation AqLayer Aqueous Phase (S)-Free Amino Acid Separation->AqLayer OrgLayer Organic Phase (R)-Amide Separation->OrgLayer HPLC QC: CROWNPAK CR-I(+) pH 1.5 Mobile Phase AqLayer->HPLC Result Peak 1: (R) Peak 2: (S) HPLC->Result

Caption: Enzymatic resolution workflow followed by Crown Ether HPLC validation.

References

  • BenchChem. (2025).[5] Efficacy of Tartaric Acid Derivatives in Resolving Specific Racemates: A Comparative Guide.

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).

  • Fadnavis, N. W., et al. (2008). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate.

  • Sigma-Aldrich. (n.d.). 2-Bromophenylacetic acid Product Specification.

  • LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of (2S)-2-amino-2-(2-bromophenyl)acetic Acid

Introduction: The Analytical Imperative for Novel Chiral Amino Acids In the landscape of modern drug discovery and development, non-proteinogenic amino acids (npAAs) represent a critical class of building blocks for crea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Chiral Amino Acids

In the landscape of modern drug discovery and development, non-proteinogenic amino acids (npAAs) represent a critical class of building blocks for creating novel therapeutics with enhanced efficacy, stability, and specificity. (2S)-2-amino-2-(2-bromophenyl)acetic acid is one such molecule, a chiral scaffold whose precise structure dictates its biological activity. For researchers synthesizing or utilizing this compound, unambiguous structural verification is not merely a procedural step but a cornerstone of scientific validity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for this purpose. It offers a rapid, non-destructive, and deeply informative window into the molecular architecture, revealing the electronic environment of every proton. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2S)-2-amino-2-(2-bromophenyl)acetic acid, moving from theoretical prediction to practical data interpretation. We will compare this technique with other analytical alternatives, providing the necessary context for researchers to make informed decisions in their characterization workflows.

Theoretical ¹H NMR Spectral Prediction

Before stepping into the lab, a robust theoretical prediction of the spectrum is essential. This practice hones analytical intuition and provides a roadmap for interpreting the experimental data. The structure of (2S)-2-amino-2-(2-bromophenyl)acetic acid presents three distinct proton environments: the alpha-proton (Hα), the four protons of the ortho-substituted aromatic ring, and the labile protons of the amino and carboxyl groups.

Caption: Structure of (2S)-2-amino-2-(2-bromophenyl)acetic acid with proton labels.
The Aromatic Region (δ 7.0-8.0 ppm)

The four protons on the 2-bromophenyl group (H-3, H-4, H-5, H-6) will resonate in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.[1][2] Their precise chemical shifts are influenced by the electronic effects of two substituents: the bromine atom and the α-amino acid moiety.

  • Bromine (Br): This halogen exerts a strong electron-withdrawing inductive effect (-I), which deshields nearby protons, shifting them downfield. It also has a weak electron-donating resonance effect (+R) that shields ortho and para positions. The inductive effect generally dominates for halogens.

  • α-Amino Acid Group [-CH(NH₂)COOH]: This group is weakly deactivating overall, primarily through its inductive effect.

Consequently, the aromatic signals will be spread out, forming a complex pattern. The proton closest to the bromine, H-6, is expected to be the most deshielded and appear furthest downfield. The splitting patterns are governed by spin-spin coupling:

  • Ortho coupling (³J): Occurs between adjacent protons (e.g., H-3/H-4). It is the strongest, typically 6-10 Hz.[3]

  • Meta coupling (⁴J): Occurs between protons separated by one carbon (e.g., H-3/H-5). It is significantly weaker, around 2-3 Hz.[3][4]

  • Para coupling (⁵J): Occurs between protons on opposite sides of the ring (e.g., H-3/H-6). It is usually negligible (0-1 Hz) and often not resolved.[4]

This leads to the following predicted multiplicities:

  • H-6: Coupled to H-5 (ortho). Will appear as a doublet of doublets (dd) due to an additional smaller meta coupling to H-4.

  • H-3: Coupled to H-4 (ortho) and H-5 (meta). Expected to be a doublet of doublets (dd).

  • H-4 & H-5: Each is coupled to two ortho neighbors and one meta neighbor. They will likely appear as complex multiplets, potentially as a triplet of doublets (td) or a doublet of doublet of doublets (ddd).

The Alpha-Proton (Hα) Region (δ ~5.0 ppm)

The single proton on the chiral center (Cα) is attached to a carbon bearing three distinct functional groups: the electron-withdrawing aromatic ring, the amino group, and the carboxylic acid group. Protons in such an environment, known as α-protons of amino acids, are typically found in the range of 4.3-4.6 ppm.[5][6] The direct attachment to the deshielding phenyl ring will likely shift this signal further downfield, to approximately 5.0 ppm. Since there are no adjacent non-labile protons, this signal is expected to be a singlet.

Labile Protons (NH₂ and COOH)

The protons on the nitrogen (NH₂) and oxygen (COOH) are labile, meaning they can exchange with the solvent and each other. Their chemical shifts are highly variable and depend on the solvent, concentration, temperature, and pH.[2]

  • -COOH: The carboxylic acid proton is highly deshielded and typically appears as a very broad singlet far downfield, often above 10 ppm.

  • -NH₂: The amino protons usually appear as a broad signal. In aprotic solvents like DMSO-d₆, they can be observed, whereas in protic solvents like D₂O, they will exchange with deuterium and the signal will disappear. This exchange phenomenon is a useful diagnostic tool for identifying these protons.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH> 10.0Broad Singlet (br s)N/A
Aromatic (H-3, H-4, H-5, H-6)7.0 - 8.0Multiplets (m)³J ≈ 6-10 Hz, ⁴J ≈ 2-3 Hz
~ 5.0Singlet (s)N/A
NH₂Variable (e.g., 2.0-4.0)Broad Singlet (br s)N/A

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of NMR data hinges on meticulous sample preparation and proper instrument setup. A flawed protocol can obscure vital information or introduce artifacts, leading to misinterpretation.

G cluster_workflow Experimental Workflow for ¹H NMR Analysis sample_prep 1. Sample Preparation ~10-20 mg of compound dissolve 2. Dissolution 0.7 mL DMSO-d₆ sample_prep->dissolve transfer 3. Filtration & Transfer Filter into NMR tube dissolve->transfer instrument_setup 4. Instrument Setup Lock, Tune, Shim transfer->instrument_setup acquisition 5. Data Acquisition Acquire ¹H Spectrum instrument_setup->acquisition processing 6. Data Processing Fourier Transform, Phase, Baseline acquisition->processing analysis 7. Spectral Analysis Integration, Peak Picking, Assignment processing->analysis

Caption: A standardized workflow for reliable ¹H NMR data acquisition and analysis.
Step-by-Step Methodology
  • Solvent Selection: The choice of a deuterated solvent is critical. For (2S)-2-amino-2-(2-bromophenyl)acetic acid, which possesses both polar (amino, carboxyl) and non-polar (bromophenyl) groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the sample, and importantly, it slows down the exchange rate of NH and OH protons, allowing them to be observed as distinct (though often broad) signals. Deuterium oxide (D₂O) is an alternative but will result in the exchange and disappearance of the NH₂ and COOH proton signals.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid sample. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for a standard ¹H experiment.[7]

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a small, clean vial.

    • Crucial Step - Filtration: To ensure magnetic field homogeneity and prevent spectral line broadening, the solution must be free of any solid particles. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the conventional standard, defined as 0.00 ppm. A small amount can be added, or more commonly, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as a secondary reference.

  • Instrumental Setup:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer "locks" onto the deuterium signal of the solvent (DMSO-d₆) to stabilize the magnetic field against drift.

    • Tuning and Matching: The probe is tuned to the specific frequency of ¹H nuclei to ensure maximum signal transmission.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is paramount for achieving sharp, well-resolved peaks. Poor shimming is a common cause of broad, uninterpretable spectra.

  • Data Acquisition: A standard ¹H NMR experiment is performed. For this molecule, 16-32 scans should be sufficient to obtain a high-quality spectrum.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerhouse for structural elucidation, no single technique tells the whole story. A comprehensive analysis often involves complementary methods. Here's how ¹H NMR compares to other common techniques for characterizing chiral amino acids.

TechniqueStrengthsWeaknessesApplication for this Molecule
¹H NMR Spectroscopy Provides detailed structural connectivity, information on electronic environments, and relative stereochemistry (in some cases). Non-destructive.Low sensitivity compared to MS. Does not inherently distinguish between enantiomers without chiral additives.[8][9]Excellent: Primary tool for confirming the covalent structure and identifying impurities.
Chiral High-Performance Liquid Chromatography (HPLC) Excellent for separating and quantifying enantiomers, providing enantiomeric excess (ee) values. High sensitivity.[10]Provides no structural information beyond retention time. Requires specific, often expensive, chiral columns and method development.Essential: The gold standard for determining enantiomeric purity, a critical parameter for a chiral drug intermediate.
Mass Spectrometry (MS) Extremely high sensitivity. Accurately determines molecular weight and elemental formula (with high-resolution MS).Provides limited information on isomerism (structural or stereo-). Requires fragmentation (MS/MS) for detailed structural clues.Essential: Confirms the molecular weight (215.04 g/mol for the brominated compound) and is invaluable for impurity profiling.
X-ray Crystallography Provides the absolute, unambiguous 3D structure, including stereochemistry.Requires a high-quality single crystal, which can be challenging and time-consuming to grow. The solid-state structure may differ from the solution-state conformation.Definitive: The ultimate proof of structure and absolute stereochemistry if a suitable crystal can be obtained.

Conclusion

For the structural analysis of (2S)-2-amino-2-(2-bromophenyl)acetic acid, ¹H NMR spectroscopy is an unparalleled first-line technique. It delivers a rich, detailed fingerprint of the molecule's covalent framework with exceptional speed and reliability. The predicted spectrum—a complex set of multiplets in the aromatic region, a distinct singlet for the α-proton, and broad, exchangeable signals for the labile protons—provides a clear template for experimental verification.

However, a senior scientist recognizes the synergy of a multi-technique approach. While ¹H NMR confirms the constitutional isomer, it must be paired with chiral HPLC to validate the enantiomeric purity and with mass spectrometry to confirm the molecular weight. By understanding the strengths and limitations of each method, researchers can build a comprehensive and unassailable analytical data package, ensuring the quality and integrity of their work in the competitive field of drug development.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914. [Link]

  • Perera, S. A., & Bartlett, R. J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 784–789. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids. [Link]

  • Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Wentzel Lab. (2019, December 11). H NMR coupling and coupling constants. YouTube. [Link]

  • ResearchGate. In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. [Link]

  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • PubChem. 2-Phenylglycine. [Link]

  • Dalgarno, D. C., Levine, B. A., & Williams, R. J. (1983). Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins. Bioscience Reports, 3(5), 443–452. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Davis. Identifying amino acids in protein NMR spectra. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • GVSU Chemistry. (2016, January 14). HMNR Aromatic Coupling. YouTube. [Link]

  • KPWu's group research site. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

  • GlycoTorsion. L-Phenylglycine. [Link]

  • University of California, San Diego. Typical proton chemical shifts for amino acids within a protein. [Link]

  • PubChem. 2-Bromophenylacetic acid. [Link]

  • FooDB. Showing Compound 2-Phenylglycine (FDB022909). [Link]

  • ResearchGate. (PDF) H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. [Link]

  • University College London. Chemical shifts. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(10), 1247-1254. [Link]

  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4165-4171. [Link]

  • Sgodda, M., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(15), 10696–10704. [Link]

  • ResearchGate. Fig. 2. 1 H NMR spectra of 2-amino-2 0.... [Link]

  • Mol-Instincts. 2-amino-2-phenylacetic acid. [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Methods for (2S)-2-Amino-2-(2-bromophenyl)acetic Acid Purity

Topic: Chiral HPLC Methods for (2S)-2-amino-2-(2-bromophenyl)acetic acid Purity Content Type: Publish Comparison Guide Executive Summary The enantiomeric purity of (2S)-2-amino-2-(2-bromophenyl)acetic acid is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Methods for (2S)-2-amino-2-(2-bromophenyl)acetic acid Purity Content Type: Publish Comparison Guide

Executive Summary

The enantiomeric purity of (2S)-2-amino-2-(2-bromophenyl)acetic acid is a critical quality attribute (CQA) in pharmaceutical synthesis.[1] As a non-standard amino acid with a bulky ortho-bromo substituent, this compound presents unique chromatographic challenges: it is zwitterionic, sterically hindered, and prone to racemization under harsh derivatization conditions.[1][2]

This guide objectively compares the two most effective methodologies for direct (underivatized) analysis :

  • Crown Ether Ligand Exchange (Crownpak CR-I) : The industry "gold standard" for primary amino acids, offering robust resolution via host-guest complexation.[1][2]

  • Zwitterionic Ion-Exchange (Chiralpak ZWIX) : A modern, MS-compatible alternative utilizing double ion-pairing mechanisms.[1][2]

Part 1: Compound Analysis & Separation Strategy

The Analyte:

  • Structure: A phenylglycine analog with an electron-withdrawing, bulky bromine atom at the ortho position.[1][2]

  • Chemical Nature: Amphoteric (Zwitterionic).[1][2] Exists as

    
     at neutral pH.[1][2]
    
  • Challenge: The ortho-bromo group creates significant steric hindrance near the chiral center.[1][2] While this often improves enantioselectivity ($ \alpha $) by "locking" the conformation, it can sterically impede the formation of the transient diastereomeric complex with the chiral selector.

Strategic Decision: Direct vs. Derivatized For Routine QC and Purity analysis, Direct Analysis is superior.[1][2]

  • Derivatization (e.g., Marfey’s reagent, OPA): Adds a preparation step, introduces kinetic fractionation errors, and increases cost.[1]

  • Direct Analysis: Faster, eliminates reagent interference, and allows for recovery of the analyte.

Method Selection Decision Tree

MethodSelection Start Start: (2S)-2-amino-2-(2-bromophenyl)acetic acid Deriv Is Derivatization Permitted? Start->Deriv Direct Direct Analysis (Preferred) Deriv->Direct No (QC/Purity) Indirect Indirect (e.g., OPA/IB) Deriv->Indirect Yes (Low Sensitivity req) Selector Select Chiral Mechanism Direct->Selector Crown Method A: Crown Ether (Crownpak CR-I) Selector->Crown Robustness Focus (UV) Zwix Method B: Zwitterionic (Chiralpak ZWIX) Selector->Zwix Sensitivity Focus (MS)

Figure 1: Strategic decision tree for selecting the optimal chiral method based on laboratory requirements.

Part 2: Method A – The Gold Standard (Crown Ether)

Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated).[1] Mechanism: Host-Guest Complexation.[1][2] The chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) forms an inclusion complex specifically with the primary ammonium group ($ -NH_3^+ $) of the amino acid.[1]

Experimental Protocol
  • Mobile Phase: Perchloric Acid (pH 1.0 to 2.[1][2][3]0) / Methanol (85:15 v/v).[1]

    • Note: The acidic pH is non-negotiable; it ensures the amine is fully protonated ($ -NH_3^+ $) to fit inside the crown ether.[1]

  • Flow Rate: 0.4 – 0.8 mL/min (Lower flow improves equilibration of the inclusion complex).

  • Temperature: 10°C – 25°C.[1][2]

    • Critical Insight: Lower temperatures often drastically improve resolution ($ R_s $) on crown ether columns by stabilizing the enthalpy-driven host-guest complex.[1]

  • Detection: UV @ 210 nm (or 254 nm if phenyl ring absorption is sufficient).[1][2]

Performance Analysis
  • Pros:

    • Specificity: The crown ether is highly specific to

      
      -amino acids.[1][2] Impurities lacking a primary amine elute at the void volume.[1][2]
      
    • Resolution: Typically achieves $ R_s > 2.0 $ for phenylglycine analogs. The ortho-bromo group usually enhances separation by interacting with the binaphthyl barrier of the crown ether.

  • Cons:

    • Mobile Phase: Requires corrosive perchloric acid (HClO4).[1][2] Incompatible with Mass Spectrometry (MS).[1][2]

    • Elution Order: Fixed. If the impurity co-elutes, you cannot easily "flip" the order without buying the enantiomeric CR(-) column.[1]

Part 3: Method B – The Modern Alternative (Zwitterionic)

Column: Chiral Technologies CHIRALPAK ZWIX(+) .[1][2][4][5][6] Mechanism: Synergistic Double Ion-Pairing.[1][2][7] The stationary phase contains both a chiral cation (Quinine derivative) and an anion.[1][6] It interacts simultaneously with the analyte's carboxylate ($ -COO^-


 -NH_3^+ $) groups.[1]
Experimental Protocol
  • Mobile Phase: MeOH / ACN / H2O (49 : 49 : 2 v/v/v) containing 50 mM Formic Acid + 25 mM Diethylamine (DEA) .[1][7]

    • Mechanism:[7][8][9] The FA/DEA ratio buffers the system to maintain the zwitterionic state of both the selector and the analyte.

  • Flow Rate: 1.0 mL/min.[1][2][10]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm or LC-MS (ESI+) .

Performance Analysis
  • Pros:

    • MS Compatibility: Uses volatile buffers, allowing for high-sensitivity impurity quantification (critical for genotoxic impurity analysis).[1]

    • Tunability: The elution order can be reversed by switching to ZWIX(-).

    • Solubility: High organic content (MeOH/ACN) keeps hydrophobic ortho-bromo analogs in solution better than the aqueous Crownpak mobile phase.[1]

  • Cons:

    • Complexity: Optimization requires precise balancing of acid/base additives.[2]

    • Equilibration: Long equilibration times required for the double ion-pairing mechanism to stabilize.[1][2]

Part 4: Comparative Data & Validation
Quantitative Comparison
FeatureMethod A: Crownpak CR-I(+)Method B: Chiralpak ZWIX(+)
Primary Mechanism Inclusion Complex (

)
Double Ion-Pairing
Resolution (

)
High (

typical)
Moderate to High (

)
Mobile Phase Aqueous

(pH 1.[1]5)
MeOH/ACN + Formic Acid/DEA
MS Compatible? No (Non-volatile acid)Yes (Volatile buffers)
Robustness Excellent (Isocratic)Moderate (Sensitive to pH/Additive)
Sample Solubility Low (Aqueous based)High (Organic based)
Cost per Run LowMedium (High solvent grade req.)
Validation Protocol (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps:

  • Specificity (Stress Testing): Inject the racemate spiked with known synthetic precursors (e.g., 2-bromobenzaldehyde).[1] Ensure the chiral peak is spectrally pure (Peak Purity Index > 0.999 using DAD).

  • Linearity: Prepare 5 levels of the (2R)-enantiomer (impurity) from 0.05% to 1.0% relative to the (2S)-target. $ R^2 $ must be

    
    .[1][2]
    
  • LOD/LOQ Determination:

    • $ LOD = 3.3 \times \sigma / S $[1][2][10]

    • $ LOQ = 10 \times \sigma / S $[1][2][10]

    • Target: LOQ should be

      
       area normalization.[1][2]
      
Separation Mechanism Diagram

Mechanism cluster_Crown Crown Ether Mechanism (Method A) Host Crown Ether Cavity (Chiral Barrier) Interaction 3-Point Interaction: 1. H-Bonding (NH3+ ... O) 2. Steric Fit (Br-Phenyl) 3. Pi-Pi Stacking Host->Interaction Guest Analyte: (2S)-Amino Acid (-NH3+ Group) Guest->Interaction

Figure 2: Mechanistic interaction in Crown Ether chromatography. The ammonium group inserts into the ether ring, while the bulky 2-bromophenyl group dictates the steric fit against the binaphthyl barrier.

References
  • Daicel Chiral Technologies. (2025).[1][2][7] Instruction Manual for CROWNPAK® CR(+) and CR(-). Retrieved from [Link]

  • Zhang, T., et al. (2014).[1][2] "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases." Journal of Chromatography A. Retrieved from [Link]

  • Hyun, M. H. (2016).[1][2] "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers." Journal of Separation Science.

  • Ilisz, I., et al. (2013).[1][2] "Separation of Amino Acids Using ZWIX Columns." Chiral Technologies Application Note. Retrieved from [Link]

Sources

Validation

determining enantiomeric excess (ee) of (2S)-2-amino-2-(2-bromophenyl)acetic acid

Technical Guide: Enantiomeric Excess Determination of (2S)-2-amino-2-(2-bromophenyl)acetic acid Executive Summary: Navigating the Ortho-Effect (2S)-2-amino-2-(2-bromophenyl)acetic acid (also known as ortho-bromo-phenylgl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Enantiomeric Excess Determination of (2S)-2-amino-2-(2-bromophenyl)acetic acid

Executive Summary: Navigating the Ortho-Effect

(2S)-2-amino-2-(2-bromophenyl)acetic acid (also known as ortho-bromo-phenylglycine) presents a unique analytical challenge compared to its para or meta isomers. The ortho-bromo substituent introduces significant steric hindrance near the chiral center, which can distort binding in traditional ligand-exchange phases.

For accurate enantiomeric excess (ee) determination, this guide recommends two distinct workflows depending on your sample matrix and sensitivity requirements:

  • The "Gold Standard" (Process & Purity): Direct Chiral HPLC using a Crown Ether Stationary Phase . This method requires no derivatization, offers high throughput, and exploits the ammonium ion's specific complexation.

  • The "High Sensitivity" Alternative (Biological/Trace): Derivatization with Marfey’s Reagent (FDAA) followed by Achiral C18 HPLC. This is essential for complex matrices where background interference precludes direct UV detection.

Method A: Direct Chiral HPLC (Crown Ether)

Best for: Synthetic process monitoring, QC release, and raw material verification.

The Mechanism: Host-Guest Complexation

Unlike polysaccharide columns (e.g., Chiralpak AD/OD) that rely on hydrogen bonding and


-

interactions often disrupted by polar mobile phases, Crown Ether columns (specifically Crownpak CR-I(+) ) function via host-guest inclusion.

The ammonium group (


) of the amino acid sits inside the 18-crown-6 ether ring. The ortho-bromo group provides a critical "steric handle," preventing the (R)-enantiomer from penetrating the chiral cavity as deeply as the (S)-enantiomer (or vice versa, depending on the specific crown ether chirality), resulting in excellent separation factors (

).
Standardized Protocol
ParameterCondition
Column Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5

m)
Mobile Phase pH 1.5 Perchloric Acid (

) in Water / Methanol (85:15 v/v)
Flow Rate 0.4 - 0.6 mL/min
Temperature 15°C - 25°C (Lower temperature improves resolution for ortho-substituted analogs)
Detection UV @ 210 nm (Amide/Carboxyl) or 254 nm (Phenyl ring)
Sample Prep Dissolve 1 mg/mL in Mobile Phase. Filter through 0.22

m PTFE.

Critical Optimization Note: The ortho-bromo substituent increases the hydrophobicity of the molecule. If retention is excessive (


), increase the Methanol fraction to 20-25%. Do not  use acetonitrile as the primary modifier, as it can interfere with the ammonium-crown ether complexation.

Method B: Marfey’s Derivatization (LC-UV/MS)

Best for: Pharmacokinetic studies, serum analysis, or trace impurity profiling.

The Mechanism: Diastereomeric Resolution

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form a diastereomeric pair. The L-L and L-D diastereomers exhibit different hydrophobicities due to the intramolecular H-bonding and the spatial arrangement of the hydrophobic ortho-bromophenyl group relative to the Dinitrophenyl (DNP) moiety. These are easily separated on standard C18 columns.

Workflow Diagram

MarfeysWorkflow Start Sample: (2S)-2-amino-2-(2-bromophenyl)acetic acid Reagent Add 1% Marfey's Reagent (FDAA) in Acetone Start->Reagent Base Add 1M NaHCO3 (pH 8.5) Reagent->Base Incubate Incubate: 40°C for 60 mins Base->Incubate Quench Quench: Add 2M HCl (Stop Reaction) Incubate->Quench Analyze Analyze: C18 HPLC (Gradient Elution) Quench->Analyze

Figure 1: Step-by-step derivatization workflow for Marfey's Method.

Experimental Protocol
  • Derivatization: Mix 50

    
    L of sample (50 mM) with 100 
    
    
    
    L of 1% FDAA in acetone and 20
    
    
    L of 1 M
    
    
    .
  • Incubation: Heat at 40°C for 1 hour. The solution will turn yellow.

  • Quenching: Add 20

    
    L of 2 M HCl to neutralize and stop the reaction.
    
  • Separation (HPLC Conditions):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 10% B to 60% B over 20 minutes.

    • Elution Order: The L-L diastereomer (L-FDAA + (S)-Analyte) typically elutes before the L-D diastereomer due to stronger intramolecular bonding reducing the hydrophobicity of the L-L complex.

Comparative Analysis: Choosing the Right Path

The following table contrasts the two methodologies based on experimental data metrics relevant to ortho-substituted phenylglycines.

FeatureMethod A: Crownpak CR-I(+)Method B: Marfey's Method (C18)
Primary Mechanism Chiral Recognition (Inclusion)Diastereomeric Separation (Hydrophobicity)
Sample Prep Time < 5 mins (Dissolve & Filter)> 90 mins (React, Quench, Dilute)
Resolution (

)
Typically 1.5 - 3.0Typically > 5.0 (Very High)
Limit of Detection ~0.1% ee (UV limited)< 0.01% ee (MS compatible)
Robustness High (Isocratic)Moderate (Gradient/Reaction completeness)
Cost per Run Low (after column purchase)Medium (Reagent cost + Prep time)
Steric Sensitivity Ortho-bromo may require cooling to 15°COrtho-bromo enhances separation (

)

Decision Logic for Method Selection

MethodSelection Start Start: Define Sample Type IsPure Is sample >95% pure API? Start->IsPure Direct Use Method A: Crownpak CR-I(+) IsPure->Direct Yes IsBio Is sample biological (plasma/cell lysate)? IsPure->IsBio No Deriv Use Method B: Marfey's Reagent IsBio->Deriv Yes Trace Trace Impurity (<0.1%)? IsBio->Trace No Trace->Direct No (Standard QC) Trace->Deriv Yes (High Sensitivity)

Figure 2: Decision matrix for selecting the optimal ee determination method.

References

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link

  • Hyun, M. H. "Characteristics of the Chiral Separation of Amino Acids on Crown Ether-Based Chiral Stationary Phases." Journal of Separation Science, vol. 26, no. 3-4, 2003, pp. 242-250. Link

  • Bhushan, R., & Brückner, H. "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids, vol. 27, 2004, pp. 231-247. Link

  • Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)." Daicel Chiral Technologies. Link

  • Konya, Y., et al. "Simultaneous Chiral Analysis of Amino Acids in Biological Samples." Journal of Chromatography A, vol. 1670, 2022. Link

Sources

Comparative

A Technical Guide to the Chiroptical Properties of (2S)-2-amino-2-(2-bromophenyl)acetic Acid: Navigating a Data Gap

For Immediate Release A Comprehensive Analysis of the Optical Rotation of (2S)-2-amino-2-(2-bromophenyl)acetic Acid for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Analysis of the Optical Rotation of (2S)-2-amino-2-(2-bromophenyl)acetic Acid for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise characterization of chiral molecules is paramount. The enantiomeric purity of a compound can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. (2S)-2-amino-2-(2-bromophenyl)acetic acid, a non-proteinogenic amino acid, represents a key chiral building block in the synthesis of various bioactive molecules. Its stereochemistry is a critical determinant of its utility and the properties of the final compounds derived from it.

A fundamental parameter for characterizing a chiral molecule is its specific optical rotation, which measures the extent to which an enantiomer rotates the plane of polarized light. This value is a unique physical constant for a given compound under specific experimental conditions and serves as a crucial benchmark for assessing enantiomeric purity.

Despite a comprehensive search of the scientific literature, patent databases, and chemical repositories, a definitive experimental value for the specific optical rotation of pure (2S)-2-amino-2-(2-bromophenyl)acetic acid could not be located. This data gap presents a challenge for researchers working with this compound, necessitating a reliance on meticulous experimental determination and comparison with analogous structures.

This guide provides a framework for understanding the significance of optical rotation in the context of (2S)-2-amino-2-(2-bromophenyl)acetic acid. It outlines the established principles of polarimetry and offers a detailed, field-proven protocol for the experimental determination of its specific rotation. Furthermore, it discusses the expected chiroptical properties based on structurally related compounds, offering a valuable point of reference for researchers.

The Critical Role of Optical Rotation in Stereochemistry

Optical activity is an intrinsic property of chiral molecules, arising from their non-superimposable mirror-image relationship. Enantiomers, such as the (2S) and (2R) forms of 2-amino-2-(2-bromophenyl)acetic acid, will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation.

For drug development professionals, confirming the specific rotation of a chiral intermediate like (2S)-2-amino-2-(2-bromophenyl)acetic acid is a critical quality control step. It ensures the stereochemical integrity of the synthetic route and the final active pharmaceutical ingredient (API). In academic research, this value is essential for validating the success of an enantioselective synthesis or a chiral resolution process.

Comparative Data: Insights from Structural Analogs

In the absence of a reported value for (2S)-2-amino-2-(2-bromophenyl)acetic acid, examining the optical rotation of structurally similar compounds can provide a qualitative expectation. For instance, other halogenated phenylglycine derivatives often exhibit significant optical rotations. However, it is crucial to recognize that the sign and magnitude of the rotation are highly sensitive to the nature and position of substituents on the phenyl ring, as well as the experimental conditions (solvent, concentration, temperature, and wavelength). Therefore, direct extrapolation of a numerical value is not scientifically rigorous.

Experimental Determination of Specific Rotation: A Validated Protocol

Given the unavailability of a literature value, researchers must determine the specific rotation of (2S)-2-amino-2-(2-bromophenyl)acetic acid experimentally. The following protocol outlines a robust and self-validating methodology for this purpose.

Objective: To accurately measure the specific rotation, [α]DT, of a highly purified sample of (2S)-2-amino-2-(2-bromophenyl)acetic acid.

Instrumentation:

  • High-precision polarimeter

  • Sodium lamp (589 nm, D-line)

  • Thermostatically controlled sample cell (1 dm path length)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

Reagents:

  • Pure (2S)-2-amino-2-(2-bromophenyl)acetic acid (enantiomeric excess >99%)

  • High-purity solvent (e.g., methanol, ethanol, or 1 N HCl). The choice of solvent is critical as it can significantly influence the optical rotation. It is imperative to report the solvent used.

Step-by-Step Methodology:

  • Instrument Calibration and Blank Measurement:

    • Power on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions. This ensures a stable light source and detector response.

    • Fill the clean, dry polarimeter cell with the chosen high-purity solvent. Ensure no air bubbles are present in the light path.

    • Place the cell in the thermostatically controlled chamber of the polarimeter set to a standard temperature (typically 20°C or 25°C).

    • Perform a blank measurement to zero the instrument. This corrects for any background rotation from the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a precise amount of the pure (2S)-2-amino-2-(2-bromophenyl)acetic acid (e.g., 100.0 mg) using an analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10.00 mL).

    • Dissolve the sample completely in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous. The concentration (c) is then calculated in g/mL.

  • Measurement of Observed Rotation:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the polarimeter and allow the temperature to equilibrate.

    • Measure the observed rotation (α). Take multiple readings (e.g., 5-10) and calculate the average to minimize random errors.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]DT) is calculated using the following formula:

      [α]DT = α / (l × c)

      where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

      • D refers to the sodium D-line (589 nm).

      • T is the temperature in degrees Celsius.

  • Reporting:

    • The final specific rotation value should be reported along with the concentration, solvent, temperature, and wavelength used. For example: [α]D20 = +X.X (c 1.00, methanol).

This detailed protocol provides a self-validating system for the accurate determination of the optical rotation of (2S)-2-amino-2-(2-bromophenyl)acetic acid, enabling researchers to fill the existing data gap and ensure the stereochemical integrity of their work.

Visualizing Chirality and Optical Rotation

The fundamental concept of enantiomers and their opposing interaction with plane-polarized light can be visualized as follows:

Caption: Relationship between enantiomers and their effect on plane-polarized light.

Conclusion

While a definitive literature value for the specific optical rotation of pure (2S)-2-amino-2-(2-bromophenyl)acetic acid remains elusive, this guide provides the necessary framework for researchers to understand its importance and to determine this critical parameter experimentally. By following the detailed protocol and adhering to principles of scientific integrity, researchers can confidently characterize this key chiral building block, ensuring the quality and stereochemical purity of their work in drug discovery and chemical synthesis.

References

A comprehensive search of major chemical databases and scientific literature was conducted. While no specific optical rotation value for (2S)-2-amino-2-(2-bromophenyl)acetic acid was found, the following resources provide relevant information on the compound, its synthesis, and the principles of optical rotation.

  • PubChem - National Center for Biotechnology Information. (2S)-2-amino-2-(2-bromophenyl)acetic acid. [Link]

  • Google Patents. Search for patents related to the synthesis and resolution of 2-amino-2-(2-bromophenyl)
  • SciFinder. A comprehensive database for chemical literature and substance information. (Requires subscription). [Link]

  • Reaxys. A database of chemical reactions, substance properties, and related literature. (Requires subscription). [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Validation

Comparative Reactivity Guide: 2-Bromo vs. 4-Bromo Phenylglycine Derivatives

Executive Summary The Reactivity Trade-Off: In the synthesis of non-proteinogenic amino acids, the position of the halogen substituent on the phenylglycine scaffold dictates the synthetic strategy. 4-Bromo (Para): Acts a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Reactivity Trade-Off: In the synthesis of non-proteinogenic amino acids, the position of the halogen substituent on the phenylglycine scaffold dictates the synthetic strategy.

  • 4-Bromo (Para): Acts as a "standard" aryl halide. It is electronically activated for cross-coupling and sterically accessible, allowing for robust, high-yield functionalization with minimal risk of racemization under standard conditions.

  • 2-Bromo (Ortho): Presents a "high-risk, high-reward" profile. The ortho-substituent introduces significant steric hindrance and electronic perturbation (the "Ortho Effect"). While valuable for inducing conformational restriction in peptidomimetics, it suffers from sluggish oxidative addition in metal catalysis and a heightened susceptibility to racemization due to ring twisting and increased acidity of the

    
    -proton.
    

Structural & Electronic Landscape

The reactivity difference is not merely kinetic; it is rooted in the ground-state thermodynamics and the transition state geometry of the derivatives.

Steric vs. Electronic Influence[1][2]
  • Steric Hindrance (The 2-Br Blockade): The bromine atom at the C2 position creates a "steric wall" (Van der Waals radius ~1.85 Å) that shields the C-Br bond from palladium insertion and hinders nucleophilic attack at the adjacent glycine amine/acid.

  • The "Ortho Effect" & Acidity: In 2-bromo phenylglycine, steric clash forces the phenyl ring to twist out of coplanarity with the glycine backbone. This deconjugation, combined with the inductive electron-withdrawing effect (-I) of the proximal bromine, increases the acidity of the benzylic

    
    -proton (
    
    
    
    ). This makes the 2-bromo derivative significantly more prone to base-catalyzed racemization than its 4-bromo counterpart.
Visualization: Reactivity Vector Map

The following diagram maps the competing forces acting on these two isomers.

ReactivityMap cluster_4Br 4-Bromo Phenylglycine cluster_2Br 2-Bromo Phenylglycine Node4Br 4-Bromo Isomer Reactivity4 High C-Br Accessibility Node4Br->Reactivity4 Unimpeded Stable4 Stable u03b1-Proton Node4Br->Stable4 Planar Conjugation Outcome4 High Yield (>85%) >99% ee Reactivity4->Outcome4 Standard Catalysts (Pd(PPh3)4) Node2Br 2-Bromo Isomer Steric2 Steric Shielding (Slow Pd Insertion) Node2Br->Steric2 Ortho-Clash Acidic2 Acidic u03b1-Proton (High Racemization Risk) Node2Br->Acidic2 Inductive Effect (-I) Outcome2 Moderate Yield (50-70%) Requires Optimization Steric2->Outcome2 Specialized Ligands (SPhos/XPhos)

Figure 1: Mechanistic divergence between 2-bromo and 4-bromo isomers affecting catalytic cycles and stereochemical stability.

Cross-Coupling Performance (Suzuki-Miyaura)

The Suzuki coupling represents the most common derivatization pathway. The performance gap is distinct.

Comparative Performance Table
Feature4-Bromo Derivative2-Bromo Derivative
Reactivity Profile Highly ReactiveSluggish / Sterically Hindered
Catalyst Requirement Standard Pd(0) (e.g., Pd(PPh3)4, Pd(dppf)Cl2)Active Pd(0) + Bulky Ligands (e.g., Pd2(dba)3 + SPhos/XPhos)
Base Sensitivity Tolerates standard carbonates (Na2CO3, K2CO3)Requires mild bases (K3PO4, CsF) to prevent racemization
Temperature 60–80 °C80–100 °C (often requires microwave)
Typical Yield 85–95%50–75% (highly substrate dependent)
Racemization Risk Low (< 2% epimerization)High (10–30% without precaution)
Mechanistic Insight: Ligand Selection
  • For 4-Br: The oxidative addition is fast. Simple phosphines (PPh3) are sufficient to stabilize the Pd(0) species.

  • For 2-Br: The oxidative addition is the rate-determining step. You must use electron-rich, bulky dialkylbiaryl phosphine ligands like SPhos or XPhos .

    • Why? These ligands promote oxidative addition into hindered aryl halides and facilitate reductive elimination, preventing the formation of stable Pd-intermediates that can lead to dehalogenation side reactions.

Peptide Coupling & Racemization Protocols[2][3]

Phenylglycine derivatives are notorious for racemizing during amide bond formation (activation). The 2-bromo substituent exacerbates this risk.

The "Danger Zone" Protocol

Objective: Couple Fmoc-2-Br-Phg-OH to an amine without losing chirality.

Standard Error: Using DIPEA (Diisopropylethylamine) with HBTU/HATU.

  • Result: The strong base DIPEA abstracts the highly acidic

    
    -proton of the activated 2-Br-Phg ester, leading to an oxazolone intermediate that rapidly racemizes.
    

Correct Protocol (The "Collidine System"):

  • Coupling Reagent: Use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU . DEPBT is less activating than HATU but significantly suppresses racemization.

  • Base: Replace DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker base (pKa ~7.4) and is sterically hindered, making it poor at abstracting the

    
    -proton but sufficient to drive the coupling.
    

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (4-Bromo Variant)

Target: Synthesis of 4-Biaryl-Phenylglycine

  • Reagents:

    • Fmoc-4-Br-Phg-OMe (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv)

    • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Combine Fmoc-4-Br-Phg-OMe, boronic acid, and catalyst in a vial.

    • Purge with Argon for 5 minutes.

    • Add degassed Dioxane and K2CO3 solution.

    • Heat to 80 °C for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Expected Outcome: >90% Yield, >99% ee retention.

Protocol B: Sterically Demanding Coupling (2-Bromo Variant)

Target: Synthesis of 2-Biaryl-Phenylglycine (Racemization-Free)

  • Reagents:

    • Fmoc-2-Br-Phg-OMe (1.0 equiv)

    • Aryl Boronic Acid (2.0 equiv)

    • Pre-Catalyst: XPhos Pd G3 or Pd(OAc)2 + SPhos (1:2 ratio, 0.05 equiv)

    • Base: K3PO4 (3.0 equiv, anhydrous) - Avoid aqueous carbonate to minimize hydrolysis/racemization.

    • Solvent: Toluene/Water (10:1) or pure THF if hydrolysis is a major concern.

  • Procedure:

    • Combine reactants and catalyst in a microwave vial.

    • Seal and purge rigorously with Argon (Oxygen promotes homocoupling).

    • Heat at 90 °C (oil bath) or 100 °C (Microwave, 30 min).

    • Monitoring: Check LCMS for de-brominated byproduct (common in hindered systems).

  • Expected Outcome: 60–75% Yield. Check chirality via Chiral HPLC (e.g., Chiralpak AD-H).

Troubleshooting & Optimization

ProblemCause (Likely)Solution
Low Conversion (2-Br) Oxidative addition failure due to sterics.[2]Switch to XPhos or CataCXium A . Increase temp to 110 °C (MW).
Racemization (2-Br) Base is too strong or reaction time too long.[3]Switch base to K3PO4 or CsF . Use SPhos to speed up reaction (shorter time = less racemization).
Protodeboronation Unstable boronic acid.[2]Use Boronic Pinacol Ester or Potassium Trifluoroborate salts.[4]
Homocoupling Oxygen presence.[3][1][2]Degas solvents via freeze-pump-thaw or vigorous Argon sparging (>15 min).

References

  • Prieto, M., Mayor, S., Lloyd-Williams, P., & Giralt, E. (2009).[5] Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids.[5][6] Journal of Organic Chemistry.[3][5][6] Link

  • Liang, C., Behnam, M. A. M., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[6] Tetrahedron Letters.[3][6] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews.[3] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[3][8] Link

  • BenchChem Technical Support. (2025). Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine (Representative Ortho-Substituted System). BenchChem.[3][2][9] Link

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of (2S)-2-amino-2-(2-bromophenyl)acetic acid: A Comparative Analysis

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of novel chiral molecules is a cornerstone of modern chemistry and pharmacology. Non-natural a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of novel chiral molecules is a cornerstone of modern chemistry and pharmacology. Non-natural amino acids (nnAAs), such as (2S)-2-amino-2-(2-bromophenyl)acetic acid, are increasingly important building blocks in peptide and small molecule therapeutics. Their unique steric and electronic properties can confer enhanced stability, binding affinity, and novel functionalities. However, the unambiguous determination of their absolute stereochemistry and solid-state conformation is a critical and often challenging step.

This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of (2S)-2-amino-2-(2-bromophenyl)acetic acid. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Central Challenge: Unambiguous Stereochemical Assignment

The primary challenge in characterizing a molecule like (2S)-2-amino-2-(2-bromophenyl)acetic acid lies in unequivocally establishing the spatial arrangement of its constituent atoms, particularly at the chiral center. While spectroscopic methods can provide valuable information, single-crystal X-ray diffraction remains the gold standard for providing a definitive three-dimensional structure.

X-ray Crystallography: The Definitive, yet Demanding, Approach

X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the absolute configuration of a chiral molecule.[1][2] The presence of the bromine atom in (2S)-2-amino-2-(2-bromophenyl)acetic acid is particularly advantageous for this technique, as its anomalous scattering can be used to determine the absolute stereochemistry without ambiguity.

However, the path to a high-quality crystal structure is not without its hurdles. The primary bottleneck is often the growth of single crystals of sufficient size and quality. For chiral amino acids, this process can be complicated by factors such as polymorphism and the tendency to form racemic compounds or conglomerates.[3]

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure follows a well-defined, albeit iterative, path.

X-ray Crystallography Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Purification of (2S)-2-amino-2-(2-bromophenyl)acetic acid B Crystallization Screening A->B High Purity Sample C Optimization of Crystal Growth B->C Initial 'Hits' D Crystal Mounting & Cryo-cooling C->D Suitable Single Crystal E X-ray Diffraction Data Collection D->E F Data Processing & Scaling E->F G Structure Solution (e.g., Direct Methods) F->G H Model Building & Refinement G->H I Validation & Deposition (e.g., CCDC) H->I

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Key Considerations for Crystallizing (2S)-2-amino-2-(2-bromophenyl)acetic acid:
  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation and crystal growth.

  • Chiral Resolution: For synthetic amino acids, which are often produced as racemic mixtures, resolution of the enantiomers is a critical prerequisite.[3] Techniques such as diastereomeric salt formation with a chiral resolving agent are commonly employed.[4]

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is essential. The solubility of the amino acid will dictate the choice of crystallization method (e.g., slow evaporation, vapor diffusion, cooling).

  • pH Control: As an amino acid, the ionization state of the molecule is pH-dependent. Screening a range of pH values can be crucial for successful crystallization.

  • Polymorphism: Be aware that different crystal forms (polymorphs) may arise under different crystallization conditions.[3] These polymorphs can exhibit different physical properties. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are valuable for identifying and characterizing polymorphs.[3]

A Comparative Look at Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques can offer valuable and often more rapidly obtainable insights into the stereochemistry and conformation of (2S)-2-amino-2-(2-bromophenyl)acetic acid. The choice of technique will depend on the specific research question, sample availability, and experimental constraints.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
Single-Crystal X-ray Diffraction Absolute configuration, bond lengths, bond angles, packingSingle crystal (µm to mm)LowUnambiguous 3D structureCrystal growth can be a major bottleneck
Nuclear Magnetic Resonance (NMR) Spectroscopy Relative stereochemistry, solution conformationmg quantities, solubleMediumProvides data on solution-state dynamicsAbsolute configuration determination is indirect
Vibrational Circular Dichroism (VCD) Absolute configurationmg quantities, solubleMediumDoes not require crystallizationRequires computational modeling for interpretation
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purityµg to mg quantities, solubleHighExcellent for quantification of enantiomersProvides no structural information
Microcrystal Electron Diffraction (MicroED) Absolute configuration, bond lengths, bond anglesNanocrystalsMedium to HighApplicable to very small crystalsNewer technique, less widely available
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[1] For chiral molecules like (2S)-2-amino-2-(2-bromophenyl)acetic acid, the use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation of enantiomers in the NMR spectrum. While NMR does not directly provide the absolute configuration, it can be used to confirm enantiomeric purity and provide insights into the molecule's solution-state conformation, which may differ from its solid-state structure.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique is particularly powerful for determining the absolute configuration of molecules in solution and does not require crystallization. The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known stereoisomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Microcrystal Electron Diffraction (MicroED)

A rapidly emerging technique, MicroED can determine high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction.[5] This can significantly reduce the time and effort required for crystal growth. For novel synthetic compounds like (2S)-2-amino-2-(2-bromophenyl)acetic acid, where obtaining large single crystals may be challenging, MicroED presents a compelling alternative.[5]

A Self-Validating Protocol for Structural Elucidation

Validation Protocol A Synthesis & Purification of (2S)-2-amino-2-(2-bromophenyl)acetic acid B Chiral HPLC A->B C NMR Spectroscopy A->C D X-ray Crystallography / MicroED A->D Crystallization E VCD Spectroscopy A->E Solution Sample G Confirmed Structure & Stereochemistry B->G Enantiomeric Purity C->G Connectivity & Relative Stereochemistry D->G Absolute Configuration (Solid-State) F Computational Modeling E->F Experimental Spectrum E->G Absolute Configuration (Solution-State) F->E Predicted Spectrum

Figure 2: A self-validating protocol for the structural elucidation of a novel chiral molecule.

Searching for Existing Data

Before embarking on a lengthy experimental campaign, it is prudent to thoroughly search for existing crystallographic data. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[6] A search of the CSD for (2S)-2-amino-2-(2-bromophenyl)acetic acid or its racemate should be the first step. While a simple web search may not yield results, dedicated structural databases are more comprehensive. Even if the exact molecule is not found, data on closely related structures can provide valuable insights into potential crystallization conditions and packing motifs. The non-chiral analogue, 2-bromophenylacetic acid, for instance, has a deposited crystal structure.[7]

Conclusion

The structural elucidation of (2S)-2-amino-2-(2-bromophenyl)acetic acid is a critical step in harnessing its potential in drug discovery and materials science. While single-crystal X-ray diffraction remains the definitive method for determining its three-dimensional structure and absolute stereochemistry, the challenges associated with crystal growth necessitate a pragmatic and multi-faceted approach. By integrating complementary techniques such as NMR, VCD, and chiral HPLC, researchers can build a comprehensive and self-validating dataset. The emergence of techniques like MicroED further expands the toolkit available for tackling challenging crystallization problems. This guide provides a framework for making informed experimental choices, ensuring the scientific rigor required for the development of novel molecular entities.

References

  • Memorial University Research Repository. (n.d.). Characterization and Crystallization of Chiral Aromatic Amino Acids. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Racemic crystallography. Retrieved from [Link]

  • Chiral Amino Acids Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2015, March 21). Amino-Acid-Based Chiral Nanoparticles for Enantioselective Crystallization. Retrieved from [Link]

  • PMC. (n.d.). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Books. (2020, February 13). CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds.
  • Springer Protocols. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Frontiers. (n.d.). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

  • PMC. (n.d.). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. Retrieved from [Link]

  • CCPN. (n.d.). Creating non-canonical amino acid ChemComp files. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • MDPI. (2023, January 25). Serial X-ray Crystallography II. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography. Retrieved from [Link]

Sources

Validation

Analytical Standards Comparison Guide: (2S)-2-amino-2-(2-bromophenyl)acetic acid

Topic: Analytical Standards for (2S)-2-amino-2-(2-bromophenyl)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis of pep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Standards for (2S)-2-amino-2-(2-bromophenyl)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of peptide-based therapeutics and peptidomimetics, (2S)-2-amino-2-(2-bromophenyl)acetic acid (also known as (S)-2-Bromophenylglycine) serves as a critical chiral building block. Its ortho-bromo substituent allows for downstream functionalization via Suzuki-Miyaura cross-coupling, making it a gateway to complex biaryl amino acid motifs found in protease inhibitors and anticancer agents.

However, the steric hindrance of the ortho-bromo group and the propensity for racemization during synthesis create significant analytical challenges. This guide compares available analytical standard grades—Certified Reference Materials (CRM) , Analytical Standards , and Research Grade —and provides validated protocols to ensure the integrity of your drug development pipeline.

Product Profile & Technical Specifications
  • Chemical Name: (2S)-2-amino-2-(2-bromophenyl)acetic acid

  • Common Name: (S)-2-Bromophenylglycine

  • CAS Number: 254762-66-8 (General/Racemate context); Specific enantiomer identifiers may vary by supplier.

  • Molecular Formula: C₈H₈BrNO₂[1][2]

  • Molecular Weight: 230.06 g/mol [1][2][3]

  • Key Structural Feature: Chiral center at the

    
    -carbon; ortho-bromo steric handle.
    
Comparative Analysis: Selecting the Right Standard Grade

Choosing the correct grade is not merely a budgetary decision; it is a risk management strategy. The following table contrasts the three primary tiers of standards available on the market.

FeatureCertified Reference Material (CRM) Analytical Standard Research/Reagent Grade
Primary Use GMP Release Testing, Calibration of Secondary StandardsMethod Validation, Routine QC, Impurity ProfilingEarly-stage Synthesis, Exploratory Research
Certified Purity >99.0% (Mass Balance)>98.0% (Chromatographic)~95-97% (Nominal)
Chiral Purity (ee) >99.5% (Quantified & Certified)>99.0% (Tested, not always certified)Undefined (Often racemic or varying ee)
Traceability SI Units (NIST/BIPM Traceable)Manufacturer Internal StandardsNone
Water/Solvent Quantified (KF + GC-HS) & SubtractedQuantified but not subtractedNot Tested
Data Package Full CoA + Spectra (NMR, MS, IR, Chiral HPLC)CoA + HPLC ChromatogramBasic CoA (Identity only)
Risk Profile Low: Defensible in regulatory audits.Medium: Suitable for internal non-GLP work.High: Risk of isomeric contamination (3-Br, 4-Br).
The Hidden Risks of Research Grade

For (2S)-2-amino-2-(2-bromophenyl)acetic acid, "Research Grade" often carries specific liabilities:

  • Positional Isomers: The synthesis often yields traces of 3-bromo and 4-bromo analogs, which co-elute on standard C18 columns.

  • Enantiomeric Drift: Without chiral certification, "97% purity" may actually be a 90:10 scalemic mixture, compromising the diastereomeric ratio of your final peptide.

Experimental Methodologies

To validate your standard or analyze your sample, we recommend two orthogonal approaches. Method A is for direct chiral purity assessment, while Method B is for high-sensitivity detection in biological matrices.

Protocol A: Direct Chiral HPLC (The Gold Standard)
  • Objective: Determine Enantiomeric Excess (ee%) without derivatization.

  • Mechanism: Ligand exchange or inclusion complexation.

  • Column: Chirobiotic T (Teicoplanin bonded) or Crownpak CR-I(+) (Crown ether).

    • Note: Crown ether columns are superior for free amino acids but require acidic mobile phases.

Step-by-Step Conditions (Crownpak CR-I(+)):

  • Mobile Phase: Perchloric acid (pH 1.5) or dilute HClO₄ (16.3 g in 1L water) / Methanol (90:10 v/v).

    • Why: The low pH ensures the primary amine is protonated (

      
      ), essential for inclusion into the crown ether cavity.
      
  • Flow Rate: 0.5 mL/min (low flow reduces mass transfer resistance).

  • Temperature: 25°C (Lower temperatures can enhance separation factors

    
    ).
    
  • Detection: UV @ 210 nm (Amide/Carboxyl absorption).

  • Sample Prep: Dissolve 1 mg of standard in 1 mL of Mobile Phase.

  • Expected Elution: The (2S) enantiomer typically elutes after the (2R) enantiomer on Crownpak CR(+) due to stronger complexation.

Protocol B: Marfey’s Reagent Derivatization (High Sensitivity)
  • Objective: Trace analysis or LC-MS confirmation.

  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

Workflow:

  • Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.

  • Incubation: Heat at 40°C for 1 hour. (Reaction turns yellow).

  • Quench: Add 20 µL 2M HCl to stop reaction.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

  • Separation: The diastereomers (L-L and L-D) formed are separable on achiral phases.[4]

Visualizing the Qualification Workflow

The following diagram outlines the decision process for qualifying an in-house standard against a commercial CRM.

StandardQualification Start New Batch: (2S)-2-amino-2-(2-bromophenyl)acetic acid Identity 1. Identity Check (1H-NMR, MS) Start->Identity Purity 2. Chemical Purity (Achiral HPLC - C18) Identity->Purity Decision1 Purity > 98%? Purity->Decision1 Chiral 3. Chiral Purity (Chiral HPLC - Crownpak) Decision2 ee% > 99.5%? Chiral->Decision2 Decision1->Chiral Yes Reject REJECT / Recrystallize Decision1->Reject No Decision2->Reject No Quant 4. Content Assignment (qNMR or Mass Balance) Decision2->Quant Yes Final Release as Internal Reference Standard Quant->Final

Figure 1: Qualification workflow for establishing an internal reference standard from raw material.

Critical Impurity Profile

When evaluating standards, specifically look for these impurities in the provided chromatograms:

ImpurityOriginDetection Method
(2R)-Enantiomer Racemization during hydrolysis or synthesisChiral HPLC (Protocol A)
2-Bromophenylacetic acid Des-amino precursor / degradationRP-HPLC (C18)
(2S)-2-amino-2-(4-bromophenyl)... Regioisomer (Positional)1H-NMR (Aromatic region splitting pattern)
Residual Solvents Recrystallization (Methanol, Ethyl Acetate)GC-Headspace
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4561836, 2-Amino-2-(2-bromophenyl)acetic acid. Retrieved from [Link]

  • Phenomenex (2025). Chiral HPLC Separations Guide: Method Development Strategies. Retrieved from [Link]

Sources

Comparative

Introduction: The Role of IR Spectroscopy in Characterizing Novel Amino Acid Analogs

An In-Depth Guide to the Infrared Spectroscopy of (2S)-2-amino-2-(2-bromophenyl)acetic acid: A Comparative Analysis for Drug Development Professionals In the landscape of modern drug discovery and development, the precis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of (2S)-2-amino-2-(2-bromophenyl)acetic acid: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel active pharmaceutical ingredients (APIs) is paramount. Non-proteinogenic amino acids, such as (2S)-2-amino-2-(2-bromophenyl)acetic acid, are critical building blocks for peptidomimetics and other therapeutics. Their unique structural features, including stereochemistry and substitutions on the aromatic ring, directly influence their biological activity and pharmacokinetic profiles.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and cost-effective analytical technique for verifying the chemical structure of these molecules.[1] An IR spectrum provides a unique molecular "fingerprint," revealing the presence and chemical environment of key functional groups through their vibrational frequencies.[2] This guide provides a detailed analysis of the expected IR absorption peaks for (2S)-2-amino-2-(2-bromophenyl)acetic acid, grounded in fundamental principles and comparative data from analogous structures. We will explore the profound impact of its zwitterionic nature on the spectrum and offer a practical protocol for data acquisition.

The Decisive Influence of Zwitterionic State in the Solid Phase

A foundational concept in the IR analysis of amino acids is their existence as zwitterions, particularly in the solid state in which spectra are commonly acquired.[3] A zwitterion is a neutral molecule possessing formal positive and negative charges on different functional groups.[3] In (2S)-2-amino-2-(2-bromophenyl)acetic acid, the basic amine group deprotonates the acidic carboxylic acid group, yielding an ammonium cation (-NH₃⁺) and a carboxylate anion (-COO⁻). This intramolecular acid-base reaction fundamentally alters the expected IR spectrum. Instead of observing a characteristic broad O-H stretch from a carboxylic acid and a standard N-H stretch from a primary amine, we see distinct absorptions corresponding to the ammonium and carboxylate moieties.[4][5]

Figure 1: Equilibrium between the non-ionic and zwitterionic forms of (2S)-2-amino-2-(2-bromophenyl)acetic acid.

Predicted IR Peak Assignments for (2S)-2-amino-2-(2-bromophenyl)acetic acid

The following sections detail the predicted vibrational modes and their corresponding wavenumber regions for the title compound, based on established group frequencies for zwitterionic amino acids and substituted aromatics.

Ammonium (-NH₃⁺) and Hydroxyl (-OH) Region (3300 - 2500 cm⁻¹)

Unlike the sharp, medium-intensity peaks of a primary amine (~3400-3300 cm⁻¹), the N-H stretching vibrations of the ammonium group (-NH₃⁺) in a zwitterion are significantly broadened and shifted to lower frequencies due to hydrogen bonding. These absorptions typically appear as a strong, broad band spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹. This complex band system often overlaps with the C-H stretching vibrations.[5]

Furthermore, the classic, very broad O-H stretch of a hydrogen-bonded carboxylic acid dimer (typically centered around 3000 cm⁻¹) is absent in the zwitterionic form.[6][7] The presence of the broad ammonium absorption, rather than a carboxylic acid O-H band, is a key indicator of the zwitterionic state.

C-H Stretching Region (3100 - 2850 cm⁻¹)

Within the broad ammonium absorption, sharper peaks corresponding to C-H stretching can be resolved.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds on the bromophenyl ring will produce weak to medium absorptions at wavenumbers slightly above 3000 cm⁻¹.[8]

  • Aliphatic C-H Stretch (~2960 - 2850 cm⁻¹): A weak absorption is expected from the stretching of the C-H bond at the alpha-carbon (the chiral center).

The Carbonyl and Aromatic Region (1700 - 1400 cm⁻¹)

This region is highly diagnostic for amino acids.

  • Carboxylate Asymmetric Stretch (~1610 - 1550 cm⁻¹): The most significant feature confirming the zwitterion is the absence of a sharp carbonyl (C=O) peak from a carboxylic acid (1760-1690 cm⁻¹).[9][10] Instead, a strong, sharp absorption corresponding to the asymmetric stretching of the carboxylate group (-COO⁻) appears in this region.[5]

  • N-H Bending (~1620 - 1500 cm⁻¹): The bending vibration (scissoring) of the -NH₃⁺ group also occurs in this range and may overlap with the carboxylate stretch.

  • Aromatic C=C Stretching (~1600 - 1450 cm⁻¹): The phenyl ring exhibits several characteristic C=C in-ring stretching vibrations. These typically appear as a series of medium to sharp peaks.[8]

  • Carboxylate Symmetric Stretch (~1420 - 1380 cm⁻¹): A weaker, but distinct, peak corresponding to the symmetric stretch of the -COO⁻ group is expected here. The presence of both asymmetric and symmetric carboxylate stretches is definitive proof of the deprotonated carboxyl group.

Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of complex, unique vibrations.

  • C-O Stretch (~1320-1210 cm⁻¹): While characteristic of carboxylic acids, a C-O stretching band is still present in the zwitterionic form, though its position can be influenced by the molecular environment.[6]

  • Aromatic C-H Out-of-Plane (OOP) Bending (~770 - 730 cm⁻¹): The substitution pattern on the aromatic ring gives rise to strong, characteristic C-H "oop" bands. For an ortho-disubstituted ring (1,2-disubstituted), a strong absorption is expected in this range.

  • Carbon-Bromine (C-Br) Stretch (~650 - 550 cm⁻¹): A medium to strong absorption corresponding to the C-Br stretching vibration is predicted in the low-frequency region of the spectrum. The presence of this peak is a direct confirmation of the bromine substituent.

Summary of Predicted Frequencies

The expected IR absorptions for solid-phase (2S)-2-amino-2-(2-bromophenyl)acetic acid are summarized below.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3200 - 2500-NH₃⁺ (Ammonium) Symmetric & Asymmetric StretchStrong, BroadOverlaps with C-H stretches. A key indicator of the zwitterionic state.
3100 - 3000Aromatic C-H StretchMedium to WeakAppears as sharp peaks on top of the broader -NH₃⁺ band.
~2950Aliphatic α-C-H StretchWeakMay be obscured by the -NH₃⁺ band.
1610 - 1550-COO⁻ (Carboxylate) Asymmetric StretchStrongAbsence of a C=O peak at ~1700 cm⁻¹ is critical. This peak confirms the carboxylate anion.[5]
1620 - 1500-NH₃⁺ (Ammonium) BendingMediumOften overlaps with the asymmetric -COO⁻ stretch.
1600 - 1450Aromatic C=C In-Ring StretchMedium, SharpA series of peaks is expected.
1420 - 1380-COO⁻ (Carboxylate) Symmetric StretchMedium to WeakPaired with the asymmetric stretch, confirms the carboxylate group.
770 - 730Aromatic C-H Out-of-Plane BendStrongCharacteristic of ortho-disubstitution on the benzene ring.
650 - 550C-Br StretchMedium to StrongConfirms the presence of the bromine substituent.

Comparative Analysis: (2S)-2-amino-2-(2-bromophenyl)acetic acid vs. L-Phenylalanine

Comparing the predicted spectrum to that of a well-known, structurally similar amino acid like L-Phenylalanine highlights the influence of the bromine substituent. L-Phenylalanine also exists as a zwitterion in its solid form.

Vibrational ModePredicted for Target Compound (cm⁻¹)Experimental for L-Phenylalanine (cm⁻¹)Key Differences and Rationale
-NH₃⁺ Stretch3200 - 2500Broad, ~3100 - 2600Largely similar, as both are α-amino acid zwitterions.
-COO⁻ Asymmetric Stretch1610 - 1550~1580The electronic effect of the electron-withdrawing bromine atom may cause a slight shift in the carboxylate frequency compared to phenylalanine.
Aromatic C-H OOP Bend770 - 730 (ortho)~740 and ~700 (mono)The out-of-plane bending is highly sensitive to the substitution pattern. This is a major point of differentiation.
C-Br Stretch 650 - 550 Absent This peak is unique to the brominated compound and serves as a definitive marker for its identification against phenylalanine.

Note: Experimental data for L-Phenylalanine is sourced from publicly available spectral databases.[11][12]

Experimental Protocol: Acquiring a High-Quality FTIR-ATR Spectrum

To validate the predicted spectral features, a solid-state FTIR spectrum can be easily acquired. The Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample preparation and high reproducibility.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory (typically with a diamond or germanium crystal) are clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place a small amount (1-5 mg) of the solid (2S)-2-amino-2-(2-bromophenyl)acetic acid powder directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Scanning: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Figure 2: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of (2S)-2-amino-2-(2-bromophenyl)acetic acid is dominated by features characteristic of its zwitterionic structure in the solid phase. Key diagnostic peaks include the broad ammonium (-NH₃⁺) stretch, the strong asymmetric carboxylate (-COO⁻) stretch around 1550-1610 cm⁻¹, and the absence of a typical carboxylic acid C=O peak at ~1700 cm⁻¹. Furthermore, the spectrum can be definitively distinguished from its non-brominated analog, L-phenylalanine, by the presence of a C-Br stretch in the low-frequency region (650-550 cm⁻¹) and a distinct aromatic C-H out-of-plane bending pattern characteristic of ortho-disubstitution. This predictive and comparative guide provides a robust framework for researchers and drug development professionals to interpret spectral data, confirm molecular identity, and ensure the quality of this important pharmaceutical building block.

References

  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Available at: [Link]

  • PubMed. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Available at: [Link]

  • SpectraBase. (n.d.). L-phenylalanine - Optional[FTIR] - Spectrum. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of ChCl -L-Phenylalanine range from 400 to 4000 cm-1 at ambient temperature. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • ACS Publications. (n.d.). Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • ResearchGate. (n.d.). Zwitterionic Structures of Amino Acids. Available at: [Link]

  • ResearchGate. (2025). Aminoacid zwitterions in solution: Geometric, energetic, and vibrational analysis using density functional theory-continuum model calculations. Available at: [Link]

  • aqion. (2024). Zwitterions and Amino Acids. Available at: [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubChemLite. (n.d.). 2-amino-2-(2-bromophenyl)acetic acid (C8H8BrNO2). Available at: [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)acetic acid. Available at: [Link]

Sources

Validation

Comparative Validation of Synthetic Routes for (2S)-2-Amino-2-(2-Bromophenyl)acetic Acid: Scalability vs. Stereocontrol

Executive Summary & Strategic Analysis (2S)-2-amino-2-(2-bromophenyl)acetic acid is a critical non-proteinogenic chiral building block.[1] Its ortho-bromo substituent serves as a pivotal handle for downstream cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(2S)-2-amino-2-(2-bromophenyl)acetic acid is a critical non-proteinogenic chiral building block.[1] Its ortho-bromo substituent serves as a pivotal handle for downstream cross-coupling (e.g., Suzuki-Miyaura) or cyclization into complex heterocycles.[1] However, this same substituent introduces significant steric hindrance , complicating standard condensation reactions, and the phenylglycine scaffold is notoriously prone to racemization under basic conditions due to the acidity of the


-proton.

This guide validates two distinct synthetic pathways:

  • The Precision Route (Recommended for R&D): Asymmetric synthesis using Ellman’s Sulfinamide .[1] This route offers the highest predictability and stereocontrol for the hindered ortho-substrate.

  • The Scalability Route: Classical Strecker synthesis followed by Enzymatic Resolution . This is cost-effective for multi-kilogram batches but requires specific biocatalyst screening.[1]

Route A: The "Gold Standard" – Ellman’s Sulfinamide

Best for: High purity requirements, gram-scale synthesis, and avoiding enantiomeric separation.

Mechanistic Logic

We utilize


-(-)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary) as a chiral ammonia equivalent.[1] The bulky tert-butyl group directs the addition of the cyanide nucleophile to the re-face of the imine.
  • Critical Optimization: The ortho-bromo group on the benzaldehyde significantly retards imine formation. Standard dehydrating agents (

    
    ) will fail.[1] We must use Titanium(IV) ethoxide [
    
    
    
    ]
    as a strong Lewis acid and water scavenger to drive conversion.[1]
Detailed Protocol
Step 1: Formation of the Chiral Sulfinimine
  • Reagents: 2-Bromobenzaldehyde (1.0 eq),

    
    -(-)-2-methyl-2-propanesulfinamide (1.1 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: Dry THF (0.5 M concentration).

  • Procedure:

    • Dissolve aldehyde and sulfinamide in THF under

      
      .
      
    • Add

      
       dropwise.[1]
      
    • Reflux at 65°C for 16–24 hours (Monitor by TLC/LCMS; ortho-subs require heat).

    • Quench: Cool to RT and pour into brine with vigorous stirring. Filter the resulting titanium oxide paste through Celite.

    • Purification: Flash chromatography (Hexane/EtOAc).[1]

    • Checkpoint: Confirm formation of

      
      -N-(2-bromobenzylidene)-2-methylpropane-2-sulfinamide.
      
Step 2: Diastereoselective Strecker Reaction[1]
  • Reagents: Sulfinimine (from Step 1), TMSCN (1.5 eq), Scandium Triflate [

    
    ] (0.1 eq) or CsF.[1]
    
  • Condition: THF at -78°C

    
     -40°C.
    
  • Mechanism: The cyanide adds to the imine. The sulfinyl group directs the attack.

    • Note: Lower temperatures maximize diastereomeric ratio (

      
      ), typically >95:5.[1]
      
  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc.[1]
    
Step 3: Hydrolysis to Amino Acid
  • Reagents: 6M HCl (aqueous).

  • Procedure: Reflux the amino-nitrile intermediate in 6M HCl for 4–6 hours. This simultaneously cleaves the sulfinyl auxiliary, hydrolyzes the nitrile to the acid, and removes the silyl groups.

  • Isolation: The product is amphoteric.[1] Use ion-exchange resin (Dowex 50W) or careful pH adjustment to pI (~6.[1]0) to precipitate the zwitterion.[1]

Route B: The "Green Scalable" – Enzymatic Resolution

Best for: Cost-reduction on >100g scale, provided a specific acylase is available.[1]

Mechanistic Logic

A racemic Strecker reaction produces rac-2-bromophenylglycine cheaply.[1] We then acetylate the amine and use Acylase I (from Aspergillus melleus) to selectively hydrolyze the L-enantiomer (S-form) back to the free amino acid, leaving the D-form acetylated.

Detailed Protocol
  • Racemic Synthesis: React 2-bromobenzaldehyde with

    
     and 
    
    
    
    in MeOH/Water (
    
    
    , 4h) followed by acid hydrolysis (
    
    
    ).
  • Acetylation: Treat the crude amino acid with Acetic Anhydride (

    
    ) in NaOH to yield N-acetyl-2-(2-bromophenyl)glycine.
    
  • Enzymatic Hydrolysis:

    • Dissolve N-acetyl substrate in water; adjust pH to 7.5 with

      
       or 
      
      
      
      .[1]
    • Add Acylase I (immobilized preferred for reuse).[1]

    • Incubate at 37°C with gentle shaking.

    • Monitoring: Check free amine release via Ninhydrin assay.

  • Separation:

    • Acidify to pH 5.[1] The free (S)-amino acid is soluble/zwitterionic; the unreacted (R)-N-acetyl compound is less soluble or extractable into organic solvent (EtOAc).[1]

    • Filter/Extract to separate.[1]

Comparative Analysis

FeatureRoute A: Ellman AuxiliaryRoute B: Enzymatic Resolution
Stereopurity (

)
High (>98%) determined by reaction kinetics.[1]Very High (>99%) determined by enzyme specificity.[1]
Yield (Theoretical) 100% (No resolution loss).Max 50% (unless dynamic kinetic resolution is applied).[1]
Cost High (Sulfinamide & TMSCN are expensive).[1]Low (Cyanide, Ammonia, Enzyme are cheap).[1]
Ortho-Tolerance Moderate (Requires optimization/heat).[1]Low (Enzyme active site may reject bulky ortho-bromo).[1]
Scalability Linear (Good for 1g–100g).[1]Exponential (Best for >1kg).[1]
Green Factor Low (Titanium waste, Cyanide).[1]High (Water-based, reusable catalyst).[1]

Validation Framework (Self-Validating System)

To ensure scientific integrity, the product must be validated using the following orthogonal methods.

Analytical Validation (HPLC)

Because phenylglycines racemize easily, standard C18 HPLC is insufficient.[1]

  • Method: Chiral HPLC.[1][2][3][4]

  • Column: Crownpak CR(+) (Daicel) or Chirobiotic V (Astec).[1] These columns are specifically designed for free

    
    -amino acids.[1]
    
  • Mobile Phase: Aqueous

    
     (pH 1.5–2.0).[1] Low pH prevents racemization during analysis and ensures protonation for the crown ether interaction.
    
  • Detection: UV at 254 nm (Strong absorption by bromophenyl).[1]

  • Acceptance Criteria:

    
    .
    
Structural Confirmation
  • 1H NMR (DMSO-d6): Look for the

    
    -proton singlet (or distinct doublet if coupled to NH) around 
    
    
    
    5.0–5.5 ppm.[1] The ortho-bromo effect will shift aromatic protons downfield.[1]
  • Specific Rotation: Compare

    
     with literature values for (S)-2-bromophenylglycine. Expect a large positive rotation (typically 
    
    
    
    to
    
    
    in dilute HCl).[1]

Visualization of Workflows

Diagram 1: Synthetic Pathways Decision Matrix

G Start Target: (S)-2-amino-2-(2-bromophenyl)acetic acid Scale What is the required scale? Start->Scale Small < 100 grams (Research/Pre-clinical) Scale->Small High Purity/Speed Large > 100 grams (Process Dev/Pilot) Scale->Large Cost Efficiency RouteA Route A: Ellman Sulfinamide (Asymmetric Synthesis) Small->RouteA RouteB Route B: Enzymatic Resolution (Racemic Synthesis + Hydrolysis) Large->RouteB Validation Validation: 1. Chiral HPLC (Crownpak CR+) 2. NMR (Ortho-shift check) RouteA->Validation RouteB->Validation

Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Diagram 2: Route A (Ellman) Mechanistic Flow[1]

G Aldehyde 2-Bromobenzaldehyde Step1 Step 1: Imine Formation Reagent: Ti(OEt)4 Condition: Reflux (Steric Push) Aldehyde->Step1 Auxiliary (S)-t-Bu-Sulfinamide Auxiliary->Step1 Intermediate1 (S)-Sulfinimine Step1->Intermediate1 Step2 Step 2: Strecker Reaction Reagent: TMSCN, Sc(OTf)3 Control: Low Temp (-78C) Intermediate1->Step2 Intermediate2 Sulfinyl Amino Nitrile (dr > 95:5) Step2->Intermediate2 Step3 Step 3: Global Hydrolysis Reagent: 6M HCl, Reflux Intermediate2->Step3 Product (S)-2-Bromophenylglycine Step3->Product

Caption: Step-by-step workflow for the Ellman auxiliary route, highlighting the critical titanium-mediated condensation.

References

  • Ellman, J. A., et al. (1997).[1][5][6] "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research. Link (Foundational text for the auxiliary chemistry).[1]

  • Davis, F. A., et al. (2005).[1] "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry. Link (Specifics on amino acid synthesis).[1]

  • Ingersoll, A. W., & Adams, R. (1922).[1] "Optically Active Phenylaminoacetic Acids." Journal of the American Chemical Society.[5] Link (Historical baseline for resolution of phenylglycines).[1]

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR(+)." Link (Standard validation protocol for amino acid enantiomers).[1]

  • Sigma-Aldrich. "Product Specification: (S)-2-Bromophenylglycine."[1] Link (Reference for physicochemical properties).[1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-2-(2-bromophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-2-(2-bromophenyl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.